(+)-Magnoflorine Iodide
Description
Properties
IUPAC Name |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRXAIKMLINXQY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of (+)-Magnoflorine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Magnoflorine is a quaternary aporphine alkaloid naturally synthesized in a variety of plant families, including Ranunculaceae, Menispermaceae, Magnoliaceae, Berberidaceae, and Papaveraceae.[1][2] This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of (+)-Magnoflorine, with a focus on obtaining its iodide salt. Detailed experimental protocols, quantitative data, and visualizations of its key signaling pathways are presented to aid researchers in their drug discovery and development efforts.
Physicochemical Properties of (+)-Magnoflorine Iodide
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄INO₄ | [3][4] |
| Molecular Weight | 469.31 g/mol | [3] |
| CAS Number | 4277-43-4 | [3][4] |
| Appearance | Solid | [5] |
| Melting Point | 248 °C | [3] |
| Storage | Store at < -15°C in a well-closed container. | [3] |
Experimental Protocols
Extraction of (+)-Magnoflorine from Plant Material
The initial step in isolating (+)-Magnoflorine involves its extraction from dried and pulverized plant material. An effective method utilizes an acidic aqueous solution to enhance the solubility of the alkaloid.
Protocol: Acidic Water Decoction
-
Maceration: Pulverize the dried plant material (e.g., roots, rhizomes, tubers, or bark) to a fine powder.
-
Extraction: Add 4-12 volumes of an acidic aqueous solution (e.g., 1% HCl) to the powdered plant material.
-
Heating: Heat the mixture to 50-80°C and maintain for 1-3 hours.
-
Repetition: Repeat the extraction process 2-5 times to ensure maximum yield.
-
Pooling: Combine the liquid extracts from all extraction steps.[6]
-
Filtration: Filter the combined extract through a microfiltration membrane to remove solid plant debris.[6]
-
Concentration: Concentrate the filtered extract using a film evaporator or a similar technique.[6]
Isolation and Purification of (+)-Magnoflorine
Two primary chromatographic techniques are employed for the isolation and purification of (+)-Magnoflorine from the crude extract: Counter-Current Chromatography (CCC) and Column Chromatography.
a) Counter-Current Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for the separation of alkaloids that may adsorb irreversibly to silica gel.
Protocol: Centrifugal Partition Chromatography (CPC) - A form of CCC
-
Solvent System Selection: A biphasic solvent system is crucial for successful separation. A commonly used system is composed of hexane, butanol, ethanol, and water. The ratio of these solvents should be optimized to achieve a suitable partition coefficient (k) for Magnoflorine, typically between 0.5 and 2. One effective ratio is 3:12:4:16 (v/v/v/v).[1][7]
-
Equilibration: Prepare the biphasic solvent system and allow the two phases to separate. The column is filled with the stationary phase.
-
Sample Injection: Dissolve the concentrated crude extract in a suitable solvent and inject it into the CPC instrument.
-
Elution: Pump the mobile phase through the column at a defined flow rate (e.g., 8 mL/min) and rotation speed (e.g., 1600 rpm).[7]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Analysis and Pooling: Analyze the fractions for the presence and purity of Magnoflorine. Pool the fractions containing the pure compound.
-
Solvent Removal: Evaporate the solvent from the pooled fractions to obtain pure (+)-Magnoflorine.
b) Column Chromatography
Traditional column chromatography using a solid stationary phase is also an effective method for purifying Magnoflorine.
Protocol: Macroporous Resin-Magnesium Oxide Mixed Column Chromatography
-
pH Adjustment and Liquid-Liquid Extraction: Adjust the pH of the concentrated extract to 7.5-11 with an alkali aqueous solution. Extract the alkaloids into an organic solvent such as ethyl acetate, repeating the extraction 3-6 times. Combine the organic layers.[6]
-
Column Packing: Prepare a chromatography column with a mixture of macroporous resin and magnesium oxide (e.g., mass ratio of 1:5 to 7:1).[6]
-
Sample Loading: Concentrate the combined organic extracts to a crude residue and load it onto the column.
-
Elution: Elute the column with a mixed solvent system, such as petroleum ether-ethyl acetate-methanol. The specific gradient or isocratic conditions should be determined based on preliminary TLC analysis.
-
Fraction Monitoring: Monitor the eluted fractions by TLC to identify those containing Magnoflorine.[6]
-
Isolation: Combine the pure fractions and evaporate the solvent to yield the crude Magnoflorine.
-
Recrystallization: Further purify the crude Magnoflorine by recrystallization from a suitable solvent system, such as n-hexane-acetone, to obtain the final pure product.[6]
Preparation of this compound
Once pure (+)-Magnoflorine is isolated, it can be converted to its iodide salt. As Magnoflorine is a quaternary ammonium cation, this process involves a counter-ion exchange. A more direct approach, if the isolated Magnoflorine is in a different salt form, or if starting from a tertiary amine precursor, would be quaternization with an alkyl iodide.
Proposed Protocol: Synthesis from a Tertiary Amine Precursor (if applicable) or Counter-ion Exchange
-
From a Tertiary Amine Precursor:
-
Dissolve the tertiary amine precursor of Magnoflorine in a suitable solvent (e.g., a dry organic solvent).
-
Add an excess of methyl iodide (CH₃I).
-
The reaction is often exothermic and may proceed at room temperature or with gentle heating.[8]
-
The quaternary ammonium iodide will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a cold solvent to remove any unreacted starting materials.
-
Dry the resulting this compound.
-
-
Counter-ion Exchange:
-
Dissolve the isolated Magnoflorine salt (e.g., chloride or bromide) in water.
-
Pass the solution through an anion-exchange resin that has been charged with iodide ions.
-
Alternatively, treat the aqueous solution with a soluble iodide salt (e.g., potassium iodide) where the desired this compound is less soluble and will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Quantitative Data
The yield and purity of isolated (+)-Magnoflorine can vary depending on the plant source and the isolation method employed.
| Plant Source | Extraction/Purification Method | Yield | Purity | Reference |
| Berberis vulgaris (root) | Methanolic Extraction followed by CPC | - | 95.1% | [1] |
| Epimedium alpinum (underground part) | Methanolic Extraction | 1-2% of plant material | - | [9] |
| Epimedium alpinum (aerial part) | Methanolic Extraction | 0.06-0.12% of plant material | - | [9] |
| Ziziphi Semen | - | 0.57 to 15.8 mg/day (from dietary supplements) | - | [10] |
Spectral Data
The structural elucidation of (+)-Magnoflorine is confirmed by various spectroscopic techniques.
Mass Spectrometry
-
Parent Ion: m/z 342.17 [M]⁺
-
Major Fragment Ions: m/z 297, 282, 265, 237
¹H and ¹³C NMR Spectroscopy
| ¹³C NMR Chemical Shift (ppm) | Assignment | ¹H NMR Chemical Shift (ppm) | Assignment |
| 145.8 | C-1 | 6.66 (s) | H-3 |
| 151.0 | C-2 | 3.89 (s) | C₁–OCH₃ |
| 111.3 | C-3 | 3.66 (s) | C₂–OCH₃ |
| 29.1 | C-4 | 2.59 (s) | N–CH₃ |
| 53.9 | C-5 | 8.36 (d, J = 8.0 Hz) | H-11 |
| 62.2 | C-6a | 7.20-7.33 (m) | H-8, 9, 10 |
| 35.5 | C-7 | ||
| 127.4 | C-8 | ||
| 126.6 | C-9 | ||
| 126.9 | C-10 | ||
| 128.2 | C-11 | ||
| 132.5 | C-11a | ||
| 126.9 | C-1a | ||
| 135.6 | C-7a | ||
| 55.3 | OCH₃ | ||
| 60.6 | OCH₃ | ||
| 43.8 | N-CH₃ |
This data is representative of aporphine alkaloids and may vary slightly depending on the solvent and instrument used.
Signaling Pathways and Experimental Workflows
(+)-Magnoflorine exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for the isolation of (+)-Magnoflorine.
Experimental Workflow
Caption: General experimental workflow for the isolation of this compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by (+)-Magnoflorine.
MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling pathway by (+)-Magnoflorine.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by (+)-Magnoflorine.
Conclusion
This technical guide provides a detailed framework for the successful isolation and purification of (+)-Magnoflorine and its subsequent conversion to this compound. The presented protocols, quantitative data, and pathway diagrams offer valuable resources for researchers engaged in natural product chemistry, pharmacology, and drug development. The diverse biological activities of (+)-Magnoflorine, mediated through its interaction with key signaling pathways, underscore its potential as a lead compound for the development of novel therapeutics. Further research into its mechanism of action and preclinical and clinical evaluation is warranted to fully explore its therapeutic potential.
References
- 1. Optimized Centrifugal Partition Chromatography (CPC) Protocol for Isolation of Urease Inhibitors: Magnoflorine and Berberine from Berberis vulgaris Extracts [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 4277-43-4 | FM63154 | Biosynth [biosynth.com]
- 4. CAS 4277-43-4 | Magnoflorine Iodide [phytopurify.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN102001998A - Process for extracting and purifying magnoflorine from garden columbine family plant - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide on the Physicochemical Properties of (+)-Magnoflorine Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of (+)-Magnoflorine Iodide, a quaternary aporphine alkaloid of significant interest in pharmacological research. The document details its chemical and physical characteristics, outlines experimental protocols for its isolation and analysis, and visualizes its interactions with key biological signaling pathways.
Core Physicochemical and Spectral Data
(+)-Magnoflorine is a naturally occurring quaternary ammonium ion characterized by high polarity and good water solubility.[1] As an iodide salt, it is typically supplied as an off-white or light yellow crystalline powder.[2][3] The following tables summarize its key quantitative properties based on available literature.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol iodide | [4][5] |
| CAS Number | 2141-09-5; 4277-43-4 | [2][3][4][6] |
| Molecular Formula | C₂₀H₂₄INO₄ | [2][3] |
| Molecular Weight | 469.31 g/mol | [2][3][6] |
| Appearance | Off-white crystalline powder; White to light yellow solid | [2][3] |
| Melting Point | 252 °C; 248-249 °C (dec.); ~198 °C (dec.); 248 °C; 243–244 °C | [1][2][6][7] |
| Optical Rotation | [α]²⁶_D_ +150.0 (c=0.1, MeOH); [α]⁵_D_ +200.1° (MeOH) | [1][2] |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |
| DMSO: 62.5 mg/mL (133.17 mM) | [3][8] | |
| In Vivo Formulation (≥ 2.08 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. | [3][8] |
Spectroscopic Data
| Technique | Data | Source(s) |
| UV-Vis (λmax) | 205, 227, 275 nm (for (+)-(S)-Magnoflorine) | [9] |
| 320 nm (detection wavelength for HPLC) | [10] | |
| Mass Spectrometry | Parent Ion (Cation): m/z 342.17 | [9] |
| MS/MS Fragments: m/z 297.1121, 265.0858, 237.0907 (from parent m/z 342.1699) | [11] | |
| NMR (¹H, ¹³C) | Spectra correspond to assigned structure. Used for definitive structural confirmation. | [12] |
Experimental Protocols
This section details common methodologies for the extraction, purification, and analysis of this compound, crucial for ensuring the purity and identity of the compound in research settings.
General Workflow for Isolation and Purification
The isolation of magnoflorine from plant matrices (e.g., roots, rhizomes) typically involves an initial extraction with a polar solvent, followed by purification steps to separate the target alkaloid from other secondary metabolites.[11][13][14]
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of magnoflorine in plant extracts and dietary supplements.[10]
-
Instrumentation : A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient elution using a binary solvent system, such as:
-
Solvent A: Ammonium acetate buffer
-
Solvent B: Acetonitrile
-
-
Detection : PDA detection at 320 nm is suitable for magnoflorine.[10]
-
Quantification : A calibration curve is generated using a certified reference standard of this compound at various concentrations. The peak area of magnoflorine in the sample is compared to the calibration curve to determine its concentration.
Structural Elucidation: Mass Spectrometry (MS) and NMR
-
Mass Spectrometry : Electrospray ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF) is used for accurate mass determination and fragmentation analysis.[11] The parent ion of the magnoflorine cation is observed at m/z 342.17, and its fragmentation pattern (MS/MS) helps confirm the structure.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the isolated compound. The chemical shifts, coupling constants, and correlation signals provide detailed information about the molecular framework, confirming the aporphine skeleton and the position of substituents.
Biological Activity and Signaling Pathways
(+)-Magnoflorine exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these interactions is critical for drug development professionals.
Anti-Inflammatory Signaling in Rheumatoid Arthritis
In the context of rheumatoid arthritis (RA), magnoflorine has been shown to attenuate inflammatory responses by simultaneously inhibiting pro-inflammatory pathways and activating cytoprotective ones.[15]
Cancer Chemosensitization Signaling
Magnoflorine enhances the efficacy of chemotherapeutic agents like doxorubicin (DOX) in breast cancer models by modulating pathways that control cell survival, apoptosis, and autophagy.[16][17][18]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound CAS#: 2141-09-5 [m.chemicalbook.com]
- 3. This compound (Magnoflorine iodide) | Fungal抑制剂 | MCE [medchemexpress.cn]
- 4. (+)-Magnoflorine | C20H24NO4+ | CID 73337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Magnoflorine - Wikipedia [en.wikipedia.org]
- 6. This compound | 4277-43-4 | FM63154 | Biosynth [biosynth.com]
- 7. 2141-09-5・Magnoflorine Standard・138-17201[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. This compound [cnreagent.com]
- 9. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, 500 mg, CAS No. 4277-43-4 | Alkaloids | Secondary plant substances | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Magnoflorine improves sensitivity to doxorubicin (DOX) of breast cancer cells via inducing apoptosis and autophagy through AKT/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
An In-Depth Technical Guide to the Biosynthesis of (+)-Magnoflorine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Magnoflorine is a quaternary aporphine alkaloid that has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of biological activities, including anti-inflammatory, immunomodulatory, and potential anti-cancer properties. Found in various plant species, its biosynthesis is a complex process involving a series of enzymatic reactions that convert the primary metabolite L-tyrosine into this intricate secondary metabolite. This technical guide provides a comprehensive overview of the (+)-magnoflorine iodide biosynthesis pathway, detailing the enzymes, intermediates, and regulatory aspects. The information is presented with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.
The Biosynthetic Pathway of (+)-Magnoflorine
The biosynthesis of (+)-magnoflorine is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the amino acid L-tyrosine and proceeds through several key intermediates to form the aporphine scaffold characteristic of magnoflorine.
The primary pathway for (+)-magnoflorine biosynthesis involves the following key steps:
-
Conversion of L-Tyrosine to (S)-Norcoclaurine: The pathway is initiated by the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by (S)-norcoclaurine synthase (NCS) , to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.[1]
-
Formation of (S)-Reticuline: (S)-norcoclaurine undergoes a series of methylation and hydroxylation reactions to yield the pivotal branch-point intermediate, (S)-reticuline. This transformation involves the sequential action of several enzymes:
-
(S)-norcoclaurine 6-O-methyltransferase (6OMT)
-
(S)-coclaurine N-methyltransferase (CNMT)
-
(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1)
-
(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
-
-
Formation of the Aporphine Scaffold: The key step in the formation of the characteristic aporphine ring system is the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by the cytochrome P450 enzyme (S)-corytuberine synthase (CYP80G2) , which converts (S)-reticuline into (S)-corytuberine.[2][3]
-
Final N-methylation to (+)-Magnoflorine: The biosynthesis is completed by the N-methylation of the tertiary amine of (S)-corytuberine to a quaternary amine, yielding (+)-magnoflorine. This final step is catalyzed by an N-methyltransferase . In some species, it is suggested that (S)-coclaurine N-methyltransferase (CNMT) can also catalyze this reaction, accepting (S)-corytuberine as a substrate.[1]
An alternative, minor pathway has been proposed in some plant species, such as Papaver somniferum. In this route, (S)-reticuline is first N-methylated by reticuline N-methyltransferase (RNMT) to form tembetarine. Tembetarine is then thought to be a substrate for a CYP80G2-like enzyme to form (+)-magnoflorine.[1]
Figure 1: Biosynthesis pathway of (+)-Magnoflorine.
Quantitative Data
A critical aspect of understanding and engineering the biosynthesis of (+)-magnoflorine is the characterization of the enzymes involved. The following tables summarize the available quantitative data for key enzymes in the pathway.
Table 1: Kinetic Parameters of N-Methyltransferases
| Enzyme | Substrate | Km (µM) | Vmax (pmol min-1 µg-1) | Source Organism | Reference |
| Reticuline N-methyltransferase (RNMT) | (S)-Reticuline | 42 | 39.6 | Papaver somniferum | [4] |
| (R)-Reticuline | 85 | 74.8 | Papaver somniferum | [4] | |
| Coclaurine N-methyltransferase (CNMT) | (S)-Coclaurine | - | - | Coptis japonica | [5] |
| (R)-Coclaurine | - | - | Coptis japonica | [5] |
Note: Specific Vmax values for CNMT were not provided in the cited literature, though its activity with various substrates was confirmed.
Table 2: Product Yields from Microbial Biosynthesis Systems
| Product | Host Organism | Titer | Precursor Fed | Reference |
| (+)-Magnoflorine | E. coli / S. cerevisiae co-culture | 7.2 mg/L | Dopamine | [6] |
| (S)-Reticuline | E. coli | 55 mg/L | Dopamine | [6] |
Experimental Protocols
This section provides an overview of key experimental protocols used to investigate the (+)-magnoflorine biosynthesis pathway.
Heterologous Expression and Purification of Biosynthetic Enzymes
The characterization of enzymes often requires their production in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae, followed by purification.
Figure 2: General workflow for heterologous expression and purification.
Protocol Outline:
-
Gene of Interest Amplification: The coding sequence of the target enzyme (e.g., CYP80G2) is amplified from cDNA of the source plant using PCR.
-
Vector Ligation: The amplified gene is ligated into an appropriate expression vector, often containing a tag (e.g., His-tag) for purification.
-
Transformation: The recombinant vector is transformed into a suitable expression host.
-
Protein Expression: The host cells are cultured, and protein expression is induced (e.g., with IPTG in E. coli).
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed to release the cellular contents, including the recombinant protein.
-
Purification: The tagged protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verification: The purity and size of the protein are confirmed using SDS-PAGE.
In Vitro Enzyme Assays
Cytochrome P450 (CYP80G2) Enzyme Assay:
This assay is designed to measure the conversion of (S)-reticuline to (S)-corytuberine.
Reaction Mixture:
-
Purified CYP80G2 enzyme
-
NADPH-cytochrome P450 reductase
-
(S)-Reticuline (substrate)
-
NADPH (cofactor)
-
Buffer (e.g., potassium phosphate buffer, pH 7.5)
Procedure:
-
The reaction components are combined in a microcentrifuge tube.
-
The reaction is initiated by the addition of NADPH.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped (e.g., by adding a solvent like ethyl acetate).
-
The product, (S)-corytuberine, is extracted and analyzed by LC-MS.
N-Methyltransferase (NMT) Enzyme Assay:
This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the substrate.
Reaction Mixture:
-
Purified N-methyltransferase enzyme
-
Substrate (e.g., (S)-corytuberine or (S)-reticuline)
-
[14C-methyl]-SAM (radiolabeled methyl donor) or unlabeled SAM
-
Buffer (e.g., Tris-HCl, pH 8.0)
Procedure:
-
Combine the enzyme, substrate, and buffer in a reaction tube.
-
Initiate the reaction by adding SAM.
-
Incubate at an optimal temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a strong base).
-
Extract the methylated product and quantify using liquid scintillation counting (for radiolabeled SAM) or LC-MS (for unlabeled SAM).
Quantification of (+)-Magnoflorine and Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of metabolites in complex biological samples.
Figure 3: Workflow for LC-MS/MS quantification.
Protocol Outline:
-
Sample Preparation: Plant material or reaction mixtures are homogenized and extracted with a suitable solvent (e.g., methanol). The extract is then filtered and diluted.
-
Chromatographic Separation: The extract is injected into an HPLC or UPLC system equipped with a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is used to separate the compounds.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for (+)-magnoflorine and its intermediates are monitored for high selectivity and sensitivity.[5][7]
Conclusion
The elucidation of the this compound biosynthesis pathway provides a foundation for its biotechnological production and for the development of novel therapeutics. The enzymes involved, particularly (S)-corytuberine synthase and the N-methyltransferases, represent key targets for metabolic engineering to enhance the yield of this valuable alkaloid. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further investigate this pathway, characterize its enzymes, and quantify its products. Future research may focus on the regulatory mechanisms governing this pathway and the exploration of enzyme variants with improved catalytic properties for industrial applications.
References
- 1. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EC 1.14.19.51 [iubmb.qmul.ac.uk]
- 4. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
Early Pharmacological Studies on (+)-Magnoflorine Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Magnoflorine, a quaternary aporphine alkaloid, has been the subject of pharmacological interest for decades. Its iodide salt, (+)-Magnoflorine Iodide, is frequently utilized in research due to its stability and solubility. Early investigations, dating back to the mid-20th century, hinted at its potential therapeutic applications, with initial studies focusing on its cardiovascular effects. This technical guide provides a comprehensive overview of the early pharmacological studies on this compound, with a focus on its hypotensive, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows to serve as a valuable resource for the scientific community.
Early Investigations into Hypotensive Effects
Anti-inflammatory Activity
Later investigations into the pharmacological profile of this compound revealed significant anti-inflammatory properties. These studies have provided more detailed mechanistic insights and quantitative data.
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of magnoflorine have been quantified by measuring its ability to inhibit the production of key inflammatory mediators in cellular models.
| Cell Line | Inflammatory Stimulus | Measured Mediator | Concentration of Magnoflorine | Inhibition | Reference |
| BEAS-2B | TNF-α | IL-6 Production | Not Specified | Reduction Observed | [4] |
| BEAS-2B | TNF-α | IL-8 Production | Not Specified | Reduction Observed | [4] |
| RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 mRNA | Dose-dependent | Significant Decrease | [5] |
Experimental Protocol: Determination of Anti-inflammatory Activity in vitro
A representative protocol for assessing the anti-inflammatory effects of this compound on cultured macrophages is described below.
Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 2 hours.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
Measurement of Inflammatory Cytokines:
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable kit. cDNA is synthesized from the RNA, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Gene expression is normalized to a housekeeping gene such as β-actin.
-
ELISA: The concentration of secreted cytokines in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.
Western Blot Analysis of Signaling Proteins:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK) and their total protein counterparts.
-
After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of magnoflorine are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK Signaling Pathway Inhibition by this compound.
Anticancer Activity
More recent pharmacological investigations have demonstrated the potential of this compound as an anticancer agent.[3] It has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[3]
Quantitative Data: In vitro Cytotoxicity
The cytotoxic effects of magnoflorine against several human cancer cell lines have been determined, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Cancer | > 2000 | |
| A549 | Lung Cancer | ~1500 | |
| MCF7 | Breast Cancer | ~1000 | |
| NCI-H1299 | Lung Cancer | ~500 | |
| MDA-MB-468 | Breast Cancer | ~400 | |
| T98G | Glioblastoma | ~300 | |
| TE671 | Rhabdomyosarcoma | ~200 |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 2000 µg/mL) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: In vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Caption: Workflow for Determining IC50 of this compound.
Conclusion
The pharmacological profile of this compound has evolved significantly from its early identification as a hypotensive agent to its current status as a molecule of interest for its anti-inflammatory and anticancer properties. While detailed quantitative data and protocols from the earliest studies are sparse in contemporary literature, modern research has provided a wealth of information on its mechanisms of action, particularly its modulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals interested in further exploring the therapeutic potential of this fascinating natural product. Future research should aim to fully elucidate the in vivo efficacy and safety of this compound to pave the way for its potential clinical applications.
References
- 1. [PHARMACOLOGICAL STUDIES ON MAGNOFLORINE, A HYPOTENSIVE PRINCIPLE FROM TU QING MU XIANG] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Deep Dive: Unveiling the Molecular Signature of (+)-Magnoflorine Iodide
For Immediate Release
Shanghai, China – November 7, 2025 – In the intricate world of natural product chemistry and drug development, precise molecular characterization is paramount. This technical guide provides an in-depth spectroscopic analysis of (+)-Magnoflorine Iodide, a quaternary aporphine alkaloid with significant therapeutic potential. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data.
Executive Summary
(+)-Magnoflorine, a naturally occurring compound found in various medicinal plants, has garnered considerable interest for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects. The iodide salt of this alkaloid is often used in research due to its crystalline nature and stability. Understanding its precise molecular structure and characteristics through spectroscopic analysis is a critical step in harnessing its full therapeutic potential and in the development of novel pharmaceuticals. This guide presents a compilation of quantitative spectroscopic data, detailed experimental protocols for its analysis, and visualizations of its known biological signaling pathways.
Spectroscopic Data Analysis
The structural elucidation of this compound is achieved through the combined application of NMR, MS, and IR spectroscopy. Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of magnoflorine typically exhibits signals corresponding to its aromatic protons, methoxy groups, the protons of the ethyl-N,N-dimethyl group, and the protons on the stereocenter.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons.
| ¹H NMR (DMSO-d6, 400 MHz) | ¹³C NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not fully available in cited sources | Data not fully available in cited sources |
| Aromatic Protons: ~6.7-7.2 | Aromatic/Olefinic Carbons: ~110-150 |
| Methoxy Protons (OCH₃): ~3.8-4.0 | Methoxy Carbons (OCH₃): ~55-60 |
| N-Methyl Protons (N(CH₃)₂): ~3.0-3.5 | N-Methyl Carbons (N(CH₃)₂): ~45-55 |
| Aliphatic Protons: ~2.5-3.5 | Aliphatic Carbons: ~25-65 |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. The data presented here are approximate ranges based on related aporphine alkaloids.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a commonly used technique.
The parent ion of magnoflorine is observed at a mass-to-charge ratio (m/z) of 342.17, corresponding to its molecular formula [C₂₀H₂₄NO₄]⁺.[1] The fragmentation pattern is characteristic of aporphine alkaloids and involves the loss of the N,N-dimethylaminoethyl side chain and subsequent fragmentations of the core structure.
| Parameter | Value |
| Molecular Formula | C₂₀H₂₄INO₄ |
| Molecular Weight | 469.31 g/mol |
| Cation Formula | [C₂₀H₂₄NO₄]⁺ |
| Cation Exact Mass | 342.1705 u |
| Major Fragment Ions (m/z) | 311, 297, 282, 265, 237 |
The major fragment at m/z 297 corresponds to the loss of the dimethylaminomethyl group ([M-C₂H₇N]⁺).[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of magnoflorine shows characteristic absorption bands for its hydroxyl, aromatic, ether, and aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (phenolic hydroxyl groups) |
| ~3000-3100 | C-H stretching (aromatic) |
| ~2850-2950 | C-H stretching (aliphatic) |
| ~1600, ~1500, ~1450 | C=C stretching (aromatic ring) |
| ~1200-1300 | C-O stretching (aryl ether) |
| ~1000-1100 | C-O stretching (alcohol) |
The IR spectrum of magnoflorine is available in the literature, providing a visual representation of these absorptions.[2]
Experimental Protocols
The following sections detail the general methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: Bruker Avance (or equivalent) operating at a ¹H frequency of 400 MHz or higher.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Instrument Parameters (General):
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.0-4.5 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument and mobile phase.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
-
Collision Energy (for MS/MS): 10-40 eV to induce fragmentation.
-
Mass Range: m/z 50-500.
Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrument Parameters (General):
-
Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.
Signaling Pathway Visualization
(+)-Magnoflorine has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Inhibition of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies have shown that magnoflorine can inhibit the MAPK pathway, which may contribute to its anti-inflammatory and anti-cancer effects.[3]
Caption: Inhibition of the MAPK signaling pathway by (+)-Magnoflorine.
Inhibition of TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β)/Smad pathway plays a critical role in cellular processes such as growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer. Magnoflorine has been reported to inhibit this pathway.
References
solubility and stability of (+)-Magnoflorine Iodide
An In-depth Technical Guide on the Solubility and Stability of (+)-Magnoflorine Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge regarding the . Due to its potential therapeutic applications, understanding its physicochemical properties is crucial for formulation development, analytical method validation, and ensuring its efficacy and safety in research and clinical settings. This document summarizes available data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Solubility Profile of this compound
(+)-Magnoflorine is a quaternary aporphine alkaloid, and its iodide salt form is frequently used in research. As a quaternary ammonium salt, it is characterized by high polarity, which generally confers good water solubility.[1] However, precise quantitative solubility data in common solvents is limited in publicly available literature.
Solubility Data
The following table summarizes the known qualitative and semi-quantitative solubility information for this compound.
| Solvent/System | Type | Reported Solubility | Temperature | Citation |
| Methanol | Qualitative | Soluble | Not Specified | [2] |
| Ethanol | Qualitative | Soluble | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | Qualitative | Soluble | Not Specified | [2] |
| Chloroform | Qualitative | Soluble | Not Specified | [2] |
| Dichloromethane | Qualitative | Soluble | Not Specified | [2] |
| Ethyl Acetate | Qualitative | Soluble | Not Specified | [2] |
| Acetone | Qualitative | Soluble | Not Specified | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Quantitative | ≥ 2.08 mg/mL (4.43 mM) | Not Specified | [3][4] |
| 10% DMSO, 90% Corn Oil | Quantitative | ≥ 2.08 mg/mL (4.43 mM) | Not Specified | [3] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (purity ≥99%)
-
Selected solvent (e.g., Water, Ethanol, DMSO) of analytical grade
-
Thermostatic shaker bath
-
Calibrated pH meter (for aqueous solvents)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical instrument for quantification (e.g., HPLC-UV)
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should establish the time required to achieve equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid.
-
Sample Collection: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. Adsorption of the compound to the filter should be evaluated and accounted for.
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: The solubility is reported in units such as mg/mL or Molarity (mol/L) based on the measured concentration in the saturated solution.
Stability Profile of this compound
The stability of a pharmaceutical compound is critical for determining its shelf-life, storage conditions, and compatibility with excipients.
Stability and Storage Data
The table below outlines the known stability characteristics and recommended storage conditions for this compound.
| Parameter | Value/Condition | Citation |
| Physical Appearance | White to light yellow crystalline powder | [2][5] |
| Storage (Solid) | 2-8°C, protect from light | [2] |
| Storage (DMSO Solution) | -20°C for 1 month; -80°C for 6 months | [3] |
| Thermal Stability | Decomposes at 248-252°C | [2] |
Factors Influencing Stability:
-
pH: The stability of iodide salts in solution can be highly pH-dependent. Acidic conditions may promote the oxidation of iodide, potentially leading to degradation of the compound or changes in the solution's properties.[6][7]
-
Light: The recommendation to "protect from light" suggests potential photosensitivity. Photodegradation is a common pathway for complex organic molecules and iodide salts.
-
Moisture and Heat: As with many organic salts, exposure to high humidity and elevated temperatures can accelerate degradation.
Experimental Protocol: Pharmaceutical Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[8]
Objective: To evaluate the stability of solid this compound under various environmental conditions to define its retest period and appropriate storage conditions.
Materials:
-
Multiple batches of this compound
-
Appropriate primary packaging that simulates the proposed storage container
-
Calibrated stability chambers capable of controlling temperature and relative humidity (RH)
-
Validated, stability-indicating analytical method (e.g., HPLC) capable of separating the intact drug from its degradation products.
Methodology:
-
Study Design:
-
Long-Term Study: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Study: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Stress Testing (Forced Degradation): Intentionally degrade the sample under more extreme conditions (e.g., high heat, acid/base hydrolysis, oxidation, photolysis) to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
-
Testing Schedule:
-
Long-Term: Pull samples for analysis at specified time points: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
-
Accelerated: Pull samples for analysis at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).
-
-
Analytical Tests: At each time point, the following tests should be performed:
-
Assay: Quantification of the active substance.
-
Purity: Determination of degradation products/impurities.
-
Appearance: Visual inspection for changes in color or physical state.
-
Moisture Content: As required.
-
-
Data Evaluation: Analyze trends in the data. A significant change is typically defined as a failure to meet the established specification. The results from the accelerated study are used to predict the shelf-life under long-term conditions.
Involvement in Cellular Signaling Pathways
Magnoflorine has been shown to modulate several key intracellular signaling pathways, which underlies its diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
JNK Signaling Pathway
In models of Alzheimer's disease, magnoflorine has been found to be neuroprotective by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[9] This pathway is a critical regulator of apoptosis (programmed cell death) and inflammatory responses.
PI3K/Akt/mTOR Pathway
Magnoflorine demonstrates anti-cancer activity by inducing apoptosis and autophagy, partly through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[10][11] This pathway is a central regulator of cell growth, proliferation, and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38 and ERK, is another target of magnoflorine. By inhibiting the phosphorylation of these kinases, magnoflorine can suppress inflammatory responses and cancer cell proliferation.[1][12]
Experimental Workflows and Analytical Methods
General Workflow for Physicochemical Characterization
A systematic approach is required to characterize the solubility and stability of a compound like this compound for drug development purposes.
Analytical Methodologies for Quantification
Accurate quantification is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing magnoflorine.
Typical HPLC-UV Method Parameters:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set to a wavelength of approximately 320 nm.
-
Flow Rate: ~1.0 mL/min.
-
Column Temperature: 25-30 °C.
This method allows for the separation of magnoflorine from impurities and potential degradation products, ensuring accurate measurement. UPLC methods can also be used for faster analysis times. These analytical methods must be fully validated according to ICH guidelines to ensure they are accurate, precise, specific, linear, and robust.
References
- 1. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2141-09-5 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Magnoflorine iodide) | Fungal抑制剂 | MCE [medchemexpress.cn]
- 5. This compound - CD BioSustainable [sustainable-bio.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Abundance and Analysis of (+)-Magnoflorine Iodide in Different Plant Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of (+)-Magnoflorine Iodide in various plant species, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways.
Introduction to (+)-Magnoflorine
(+)-Magnoflorine is a quaternary aporphine alkaloid that is widely distributed throughout the plant kingdom.[1][2][3][4][5] It is found in numerous botanical families, including but not limited to the Berberidaceae, Magnoliaceae, Papaveraceae, Menispermaceae, and Aristolochiaceae.[1][2][3] This compound has garnered significant attention from the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, immunomodulatory, anti-diabetic, and neuroprotective effects.[4][5][6] As a quaternary ammonium ion, (+)-Magnoflorine is characterized by its high polarity and good water solubility.[1]
Natural Abundance of (+)-Magnoflorine
The concentration of (+)-Magnoflorine varies significantly among different plant species and even between different parts of the same plant. The following tables summarize the quantitative data on the natural abundance of (+)-Magnoflorine in various plant species, compiled from multiple studies.
Quantitative Data of (+)-Magnoflorine in Various Plant Species
| Plant Family | Species | Plant Part | Magnoflorine Content (% w/w of dry plant material) | Reference |
| Berberidaceae | Epimedium alpinum | Underground parts | 1.0 - 2.0% | [7][8] |
| Aerial parts | 0.06 - 0.12% | [7][8] | ||
| Menispermaceae | Tinospora cordifolia | Stem | 0.065 - 0.101% (µg/g converted to %) | [9] |
| Magnoliaceae | Magnolia officinalis | Bark | Not explicitly quantified in reviewed sources, but present | [2] |
| Papaveraceae | Macleaya cordata | Aerial parts | Not explicitly quantified in reviewed sources, but present | |
| Aristolochiaceae | Aristolochia species | Various | Present, but not typically quantified due to co-occurrence of toxic aristolochic acids | [9][10] |
| Ranunculaceae | Coptis chinensis | Rhizome | Present as a minor alkaloid | [5] |
| Euphorbiaceae | Croton tiglium | Not specified | Linearity range of 0.098~1.223 μg suggests quantifiable amounts | [11] |
Note: The table provides a summary of available quantitative data. The absence of a value indicates that while the presence of magnoflorine is confirmed, specific quantitative data was not found in the reviewed literature.
Experimental Protocols
Accurate quantification of (+)-Magnoflorine in plant matrices is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed for this purpose.
Extraction and Isolation of (+)-Magnoflorine
A general procedure for the extraction and isolation of (+)-Magnoflorine from plant material is outlined below. This protocol may require optimization depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (70-80% aqueous solution)
-
Petroleum ether (for defatting, optional)
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Chloroform
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns (e.g., silica gel, Sephadex LH-20)
Protocol:
-
Defatting (Optional): Macerate the powdered plant material with petroleum ether to remove lipids and chlorophyll, which can interfere with subsequent steps.[12]
-
Extraction: Extract the defatted plant material with a 70-80% aqueous methanol or ethanol solution by refluxing for 1-3 hours. Repeat the extraction 2-3 times to ensure complete extraction of the alkaloids.[12]
-
Solvent Partitioning: Combine the extracts and evaporate the alcohol under reduced pressure using a rotary evaporator. Dissolve the resulting aqueous residue in dilute HCl (e.g., 2% HCl) and filter.
-
Wash the acidic aqueous solution with chloroform to remove non-basic compounds.
-
Adjust the pH of the aqueous solution to alkaline (pH 9-10) with NaOH.
-
Extract the alkaline solution with n-butanol or chloroform multiple times. The quaternary alkaloids, including magnoflorine, will partition into the organic layer.
-
Purification: Combine the organic extracts and evaporate to dryness. The crude extract can be further purified using column chromatography techniques such as silica gel or Sephadex LH-20.[13]
Quantification by UPLC-MS/MS
UPLC-MS/MS offers high sensitivity and selectivity for the quantification of (+)-Magnoflorine.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or similar.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[14][15]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[14][15]
-
Flow Rate: 0.4 mL/min.[14]
-
Injection Volume: 2 µL.[14]
-
Column Temperature: 40°C.[14]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[14][15]
-
MRM Transition: For magnoflorine, the multiple reaction monitoring (MRM) transition is typically m/z 342.8 → 298.2.[15]
Quantification by HPLC
HPLC is a robust and widely used method for the quantification of magnoflorine.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or similar with a Diode Array Detector (DAD) or UV detector.
-
Column: Agilent Eclipse XDB-C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of methanol and 0.1% phosphoric acid solution.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
Signaling Pathways of (+)-Magnoflorine
(+)-Magnoflorine exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the known interactions of magnoflorine with these pathways.
Anti-Inflammatory Signaling Pathways
(+)-Magnoflorine has been shown to possess potent anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[6][9][10]
Caption: Inhibition of NF-κB and MAPK Pathways by (+)-Magnoflorine.
Neuroprotective Signaling Pathway
Recent studies suggest that the neuroprotective effects of (+)-Magnoflorine may be mediated through the activation of the Sirt1/AMPK signaling pathway.[13]
Caption: Neuroprotective Effect of (+)-Magnoflorine via Sirt1/AMPK Pathway.
Experimental Workflow for Quantification
The following diagram illustrates a typical experimental workflow for the quantification of (+)-Magnoflorine from a plant sample.
Caption: General Workflow for (+)-Magnoflorine Quantification.
Conclusion
(+)-Magnoflorine is a promising natural compound with a wide distribution in the plant kingdom and a range of beneficial pharmacological activities. This guide provides a foundational understanding of its natural abundance, methodologies for its accurate quantification, and insights into its molecular mechanisms of action. Further research is warranted to fully explore the therapeutic potential of this interesting aporphine alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. CN108478575B - Magnoflorine preparation, preparation method and application thereof - Google Patents [patents.google.com]
- 13. CN102001998A - Process for extracting and purifying magnoflorine from garden columbine family plant - Google Patents [patents.google.com]
- 14. e-century.us [e-century.us]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (+)-Magnoflorine Iodide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Magnoflorine, an aporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] This document provides detailed application notes and experimental protocols for the use of (+)-Magnoflorine Iodide, a common salt form of Magnoflorine, in cell culture experiments. The provided information is intended to guide researchers in designing and executing experiments to investigate the cellular and molecular effects of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| TE671 | Rhabdomyosarcoma | 48.6 | 96 | MTT |
| MDA-MB-468 | Breast Cancer | 399.0 | 96 | MTT |
| NCI-H1299 | Lung Cancer | 404.0 | 96 | MTT |
| A549 | Lung Cancer | 632.0 | 96 | MTT |
| T98G | Glioblastoma | Not specified | 96 | MTT |
| MCF7 | Breast Cancer | 4177.0 | 96 | MTT |
| ACC-201 | Gastric Cancer | 33.5 | 72 | MTT |
| AGS | Gastric Cancer | 36.6 | 72 | MTT |
| MKN-74 | Gastric Cancer | 74.2 | 72 | MTT |
| NCI-N87 | Gastric Cancer | 70.9 | 72 | MTT |
| SGC7901 | Gastric Cancer | Approx. 40-80 | 24 | MTT |
| Huh-7 | Hepatoma | Approx. 40-80 | Not specified | CCK-8 |
Note: IC50 values were converted from µg/mL to µM using the molecular weight of this compound (469.31 g/mol ).[2][3] Some values are approximated from graphical data.
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (µg/mL) | Apoptotic Cells (%) | Exposure Time (h) |
| T98G | 10 | 24.02 | 48 |
| Huh-7 | 20 µM (9.4 µg/mL) | Increased | Not specified |
| Huh-7 | 40 µM (18.8 µg/mL) | Increased | Not specified |
| Huh-7 | 80 µM (37.5 µg/mL) | Significantly Increased | Not specified |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µg/mL) | % in G0/G1 | % in S | % in G2/M | Exposure Time (h) |
| AGS | 10 | Decreased | Decreased | Increased | 72 |
| AGS | 20 | Decreased | Decreased | Increased | 72 |
| AGS | 40 | Decreased | Decreased | Significantly Increased | 72 |
| SGC7901 | 20, 40, 80 µM | No significant change | Increased | Increased | 24 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cultured cells.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting
This technique is used to detect and quantify specific proteins in cell lysates.
Materials:
-
This compound
-
Target cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-p65, p65, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative expression levels of specific genes.
Materials:
-
This compound
-
Target cell line
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for Bax, Bcl-2, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound, then extract total RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualization of Pathways and Workflows
Signaling Pathways Affected by this compound
(+)-Magnoflorine has been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, including the PI3K/Akt/mTOR and NF-κB pathways.[4][5]
Caption: Inhibition of PI3K/Akt/mTOR and NF-κB pathways by this compound.
Experimental Workflow for Investigating Cellular Effects
The following diagram illustrates a typical workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for cell culture studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. qascf.com [qascf.com]
- 3. Heterogeneous Cellular Response of Primary and Metastatic Human Gastric Adenocarcinoma Cell Lines to Magnoflorine and Its Additive Interaction with Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Models Studying (+)-Magnoflorine Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo animal models for investigating the therapeutic potential of (+)-Magnoflorine Iodide. Detailed protocols for key experiments are outlined to facilitate study design and execution.
Rheumatoid Arthritis Model
Application: To evaluate the anti-inflammatory and anti-arthritic effects of this compound.
Animal Model: Adjuvant-Induced Arthritis (AIA) in rats is a widely used model that mimics the pathological features of human rheumatoid arthritis.
Experimental Protocol: Adjuvant-Induced Arthritis (AIA) Rat Model[1]
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Induction of Arthritis: A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.
-
Grouping:
-
Control Group: No treatment.
-
AIA Model Group: Vehicle control.
-
This compound Group(s): Different doses of this compound (e.g., 5, 10, 20 mg/kg) administered daily by oral gavage starting from the day of adjuvant injection for a predefined period (e.g., 28 days).
-
Positive Control Group: A standard anti-arthritic drug (e.g., methotrexate).
-
-
Assessment Parameters:
-
Paw Swelling: Measured using a plethysmometer at regular intervals.
-
Arthritis Score: Assessed based on erythema, swelling, and deformity of the joints.
-
Body Weight: Monitored throughout the experiment.
-
Histopathological Analysis: Ankle joints are collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
-
Biochemical Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured by ELISA. Expression of proteins in signaling pathways (e.g., PI3K, Akt, NF-κB, Nrf2, HO-1) in joint tissues is analyzed by Western blotting.[1]
-
Quantitative Data Summary:
| Parameter | AIA Model Group | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Paw Volume (mL) | Increased | Significantly Reduced | More Significantly Reduced |
| Arthritis Index | High | Significantly Lowered | More Significantly Lowered |
| Serum TNF-α (pg/mL) | Elevated | Significantly Decreased | More Significantly Decreased |
| Serum IL-6 (pg/mL) | Elevated | Significantly Decreased | More Significantly Decreased |
Note: The table represents expected trends based on published literature. Actual values will vary based on experimental conditions.
Signaling Pathway:
Caption: this compound in Rheumatoid Arthritis.
Neurodegenerative Disease Model (Alzheimer's Disease)
Application: To assess the neuroprotective effects of this compound on cognitive deficits and Alzheimer's disease (AD) pathology.[2]
Animal Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations, leading to age-dependent amyloid-β (Aβ) plaque deposition and cognitive impairment.[2]
Experimental Protocol: APP/PS1 Mouse Model[2]
-
Animals: Male APP/PS1 mice and wild-type littermates (e.g., 6 months old).
-
Grouping:
-
Wild-Type Control Group: Vehicle treatment.
-
APP/PS1 Model Group: Vehicle treatment.
-
This compound Group(s): Different doses of this compound (e.g., 10, 20 mg/kg) administered daily by intraperitoneal (i.p.) injection for a specified duration (e.g., 3 months).[2]
-
Positive Control Group: An approved AD drug (e.g., Donepezil).[2]
-
-
Behavioral Tests:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Y-maze: To evaluate short-term spatial working memory.
-
Passive Avoidance Test: To measure fear-motivated memory.[3]
-
-
Post-mortem Analysis:
-
Brain Tissue Collection: Mice are euthanized, and brains are collected for analysis.
-
Immunohistochemistry/Immunofluorescence: Staining for Aβ plaques (using antibodies like 6E10) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blotting: To quantify levels of key proteins in signaling pathways (e.g., JNK, p-JNK).[2]
-
ELISA: To measure Aβ40 and Aβ42 levels in brain homogenates.
-
Quantitative Data Summary:
| Parameter | APP/PS1 Model Group | This compound (20 mg/kg) |
| MWM Escape Latency (s) | Increased | Significantly Decreased |
| Aβ Plaque Burden (%) | High | Significantly Reduced |
| Brain p-JNK/JNK Ratio | Elevated | Significantly Reduced |
Note: The table represents expected trends based on published literature. Actual values will vary based on experimental conditions.
Signaling Pathway:
Caption: this compound in Alzheimer's Disease.
Cardiac Remodeling Model
Application: To investigate the cardioprotective effects of this compound against hypertension-induced cardiac remodeling.[4]
Animal Model: Angiotensin II (Ang II)-induced hypertensive heart failure in mice.[4]
Experimental Protocol: Ang II-Induced Cardiac Remodeling[4]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Hypertension: Continuous infusion of Ang II (e.g., 1.4 mg/kg/day) for 4 weeks via a subcutaneously implanted micro-osmotic pump.
-
Grouping:
-
Sham Group: Vehicle infusion.
-
Ang II Model Group: Ang II infusion + vehicle treatment.
-
This compound Group(s): Ang II infusion + this compound (10 and 20 mg/kg) administered in the final 2 weeks.[4]
-
-
Cardiovascular Assessments:
-
Echocardiography: To measure cardiac function parameters like ejection fraction (EF) and fractional shortening (FS).[4]
-
Blood Pressure: Monitored using the tail-cuff method.
-
Histology: Heart tissues are stained with H&E for hypertrophy, Masson's trichrome, and Sirius Red for fibrosis.[4]
-
Biochemical Analysis: Measurement of oxidative stress markers (e.g., SOD, MDA).[4]
-
Western Blotting: Analysis of proteins in the AMPK-mediated autophagy pathway (e.g., p-AMPK, LC3-II/LC3-I, p62).[4]
-
Quantitative Data Summary:
| Parameter | Ang II Model Group | This compound (20 mg/kg) |
| Ejection Fraction (%) | Decreased | Significantly Improved |
| Cardiac Fibrosis (%) | Increased | Significantly Reduced |
| p-AMPK/AMPK Ratio | Decreased | Significantly Increased |
Note: The table represents expected trends based on published literature. Actual values will vary based on experimental conditions.
Signaling Pathway:
References
- 1. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Magnoflorine attenuates Ang II-induced cardiac remodeling via promoting AMPK-regulated autophagy - Zhu - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
Application Notes and Protocols for Determining Effective Dosage of (+)-Magnoflorine Iodide in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective dosage of (+)-Magnoflorine Iodide in murine models for preclinical research. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Quantitative Data Summary
The effective dosage of this compound in mice varies depending on the therapeutic application and the route of administration. The following tables summarize quantitative data from various in vivo studies.
Table 1: Effective Dosages of this compound for Anti-inflammatory and Immunomodulatory Effects in Mice
| Therapeutic Area | Mouse Model | Route of Administration | Dosage Range | Observed Effects |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg/day | Decreased arthritis severity scores and joint destruction.[1] |
| Acute Lung Injury | Lipopolysaccharide (LPS)-induced | Intraperitoneal (i.p.) | Not specified in vivo, but effective in vitro | Alleviated lung injury and reduced pro-inflammatory cytokines.[1][2] |
| Immunomodulation | Healthy Balb/c mice | Oral | 25, 50, 100 mg/kg/day | Stimulated innate and adaptive immune responses.[3] |
Table 2: Effective Dosages of this compound for Neuroprotective Effects in Mice
| Therapeutic Area | Mouse Model | Route of Administration | Dosage Range | Observed Effects |
| Memory Impairment | Scopolamine-induced amnesia | Intraperitoneal (i.p.) | 10, 20 mg/kg | Improved long-term memory acquisition.[4] |
| Neuroinflammation | Normal mice | Intraperitoneal (i.p.) | 10, 20, 50 mg/kg | Influenced immunoreactivity in hippocampal neurons.[5][6] |
Table 3: Safety and Toxicity Profile of (+)-Magnoflorine in Mice
| Parameter | Route of Administration | Dosage | Observation |
| Acute Toxicity | Intraperitoneal (i.p.) | 10, 20 mg/kg | No toxic effects observed.[4] |
| Acute Toxicity | Intraperitoneal (i.p.) | 50 mg/kg | No significant changes in IL-1β, IL-6, or TNF-α at lower doses; slight elevation at 50 mg/kg.[5][6] |
| General Safety | Not specified | Not specified | Considered non-toxic to most cells.[7] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model for Anti-inflammatory Efficacy
This protocol details the induction of arthritis in mice to evaluate the anti-inflammatory potential of this compound.[1]
Materials:
-
Male DBA/1J mice (6-8 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., saline or DMSO)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of CFA (4 mg/mL). Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of IFA. Administer a 100 µL booster injection intradermally at the base of the tail.
-
Treatment (Starting Day 35):
-
Divide mice into treatment groups: Vehicle control, this compound (e.g., 5, 10, 20 mg/kg/day), and a positive control (e.g., methotrexate 1 mg/kg/day).
-
Administer the assigned treatment daily via intraperitoneal injection for a predefined period (e.g., 2 weeks).[1]
-
-
Clinical Assessment: Monitor mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with joint deformity). The total score per mouse can range from 0 to 16.
Caption: Workflow for the Collagen-Induced Arthritis (CIA) mouse model.
Assessment of Neuroprotective Effects
This protocol outlines a method to assess the neuroprotective effects of this compound in a mouse model of memory impairment.
Materials:
-
Male Swiss mice (4 weeks old)
-
This compound
-
Saline solution
-
Scopolamine (optional, for inducing amnesia)
-
Behavioral testing apparatus (e.g., Passive Avoidance box)
Procedure:
-
Animal Acclimatization: House mice in standard conditions for at least one week before the experiment.
-
Treatment:
-
Divide mice into groups: Saline control, this compound (e.g., 10, 20 mg/kg).
-
Administer the assigned treatment intraperitoneally for a specified duration (e.g., 7 consecutive days).[4]
-
-
Behavioral Testing (e.g., Passive Avoidance Test):
-
Acquisition Trial: On the day after the last treatment, place each mouse in the light compartment of the passive avoidance apparatus. When the mouse enters the dark compartment, deliver a mild foot shock.
-
Retention Trial: 24 hours after the acquisition trial, place the mouse back in the light compartment and measure the latency to enter the dark compartment. Increased latency indicates improved memory retention.
-
-
Biochemical and Histological Analysis:
Signaling Pathway Diagrams
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]
- 2. Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnoflorine from Tinospora crispa upregulates innate and adaptive immune responses in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (+)-Magnoflorine in Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Magnoflorine is a quaternary aporphine alkaloid found in various medicinal plants and is investigated for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and immunomodulatory effects.[1][2] As a quaternary ammonium ion, magnoflorine is typically administered as a salt, such as (+)-Magnoflorine Iodide. However, the analytical methods developed for its quantification in biological matrices focus on the detection of the magnoflorine cation (m/z ≈ 342.2). This document provides detailed protocols for the sensitive and selective quantification of magnoflorine in biological tissues, primarily plasma and various organs, using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of the Method
A sensitive and selective UPLC-MS/MS method is employed for the determination of magnoflorine in biological samples.[3][4] The method involves sample preparation using protein precipitation to extract the analyte and an internal standard (IS) from the biological matrix.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution.[3][5] Quantification is performed using a tandem mass spectrometer in the positive ion electrospray ionization (ESI) mode, operating in Multiple Reaction Monitoring (MRM) mode.[3][4] The MRM transitions for magnoflorine and the internal standard are monitored for specific and sensitive quantification.
Experimental Protocols
Materials and Reagents
-
(+)-Magnoflorine reference standard
-
Internal Standard (IS), e.g., Nuciferine[3]
-
Acetonitrile (LC-MS grade)[3]
-
Methanol (LC-MS grade)[3]
-
Formic acid (LC-MS grade)[3]
-
Ultrapure water
-
Control (blank) biological matrices (plasma, liver, heart, spleen, lung, kidney, brain) from the same species to be studied.
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization source (e.g., Waters Xevo TQ)
-
Analytical column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)[3][5]
-
Centrifuge
-
Tissue homogenizer
Preparation of Stock Solutions and Standards
-
Stock Solutions: Prepare stock solutions of magnoflorine and the internal standard (e.g., nuciferine) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solutions with methanol or a suitable solvent to prepare working solutions at various concentrations.
-
Calibration Standards: Prepare calibration standards by spiking blank plasma or tissue homogenate with the appropriate working solutions of magnoflorine to achieve a concentration range of 2-2000 ng/mL.[3][4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[3]
Sample Preparation
For Plasma Samples: [3]
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 50 ng/mL nuciferine).
-
Add 150 µL of protein precipitation solution (acetonitrile:methanol, 9:1, v/v).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
For Tissue Samples: [3]
-
Accurately weigh the tissue sample (e.g., heart, liver, spleen, lung, kidney, brain).
-
Add normal saline (4 times the tissue weight) and homogenize the tissue.
-
Follow the same procedure as for plasma samples, using 50 µL of the tissue homogenate.
UPLC-MS/MS Conditions
-
Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1.5 min: 30% to 60% B
-
1.5-2.0 min: 60% to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: 95% to 30% B
-
2.6-3.0 min: Hold at 30% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Magnoflorine: m/z 342.8 → 298.2
-
Nuciferine (IS): m/z 296.0 → 265.1
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 1000 L/h
Data Presentation
The quantitative performance of the UPLC-MS/MS method for magnoflorine is summarized below.
Table 1: Method Validation Parameters for Magnoflorine Quantification in Rat Plasma. [3]
| Parameter | Value |
|---|---|
| Linearity Range | 2-2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (RSD) | ≤ 7% |
| Inter-day Precision (RSD) | ≤ 9% |
| Accuracy | 95.5% - 107.5% |
| Mean Recovery | > 83.0% |
| Matrix Effect | 101.2% - 104.1% |
Table 2: Pharmacokinetic Parameters of Magnoflorine in Rats after Oral and Intravenous Administration. [3][5]
| Parameter | Oral Administration (15 mg/kg) | Intravenous Administration (5 mg/kg) |
|---|---|---|
| Tmax (h) | 0.25 | - |
| Cmax (ng/mL) | 586.4 ± 152.7 | - |
| AUC₀₋t (ng·h/mL) | 1025.8 ± 210.4 | 2265.7 ± 458.3 |
| AUC₀₋∞ (ng·h/mL) | 1032.5 ± 212.6 | 2284.1 ± 460.1 |
| t₁/₂ (h) | 1.8 ± 0.5 | 1.5 ± 0.3 |
| Absolute Bioavailability (F) | 22.6% | - |
Table 3: Tissue Distribution of Magnoflorine in Mice 0.5h After Oral Administration (40 mg/kg). [3]
| Tissue | Concentration (ng/g or ng/mL) |
|---|---|
| Liver | 1856.3 ± 312.5 |
| Heart | 1254.7 ± 254.8 |
| Spleen | 1025.6 ± 189.4 |
| Lung | 896.4 ± 156.2 |
| Kidney | 754.1 ± 123.5 |
| Plasma | 689.5 ± 110.2 |
| Brain | 125.4 ± 25.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for magnoflorine quantification in biological tissues.
Signaling Pathway
Magnoflorine has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated NF-κB and MAPK signaling pathways.[6][7]
Caption: Magnoflorine inhibits LPS-induced inflammation via TLR4/NF-κB/MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidiabetic Phytochemicals From Medicinal Plants: Prospective Candidates for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Analysis of (+)-Magnoflorine Iodide by HPLC and LC-MS
These application notes provide detailed methodologies for the quantitative analysis of (+)-Magnoflorine Iodide in various samples, including plant materials, biological fluids, and dietary supplements. The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of (+)-Magnoflorine. The methods outlined below are suitable for routine quality control and content uniformity testing.
Experimental Protocols
Protocol 1: HPLC-UV for Plant Extracts
This protocol is adapted from a method used for the analysis of magnoflorine in Zizyphi Semen.[1][2]
-
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract with methanol using ultrasonication or reflux extraction.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
-
-
Instrumentation:
-
HPLC system equipped with a UV-Vis detector.
-
-
Chromatographic Conditions:
Protocol 2: HPLC-UV for Dietary Supplements
This protocol is based on a method for analyzing magnoflorine in dietary supplements containing Caulophyllum thalictroides (Blue Cohosh).[4][5]
-
Sample Preparation:
-
For solid supplements, grind the tablets or capsules into a fine powder. For liquid supplements, use the sample directly or after appropriate dilution.
-
Extract the sample with a suitable solvent such as methanol or an acetonitrile-water mixture.
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.
-
-
Instrumentation:
-
HPLC system with a Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1 (Plant Extracts) | Method 2 (Dietary Supplements) | Method 3 (General) |
| Column | YMC J'sphere ODS-H80 (250 mm × 4.6 mm, 4 µm)[2] | Phenomenex Luna® C8 (5 µm)[6] | Bakerbond BDC (250 mm x 4.6 mm) |
| Mobile Phase | Methanol (0.1% Formic Acid) / Water (0.1% Formic Acid)[2] | Acetonitrile / Ammonium Acetate[4] | Methanol / Water |
| Detection | UV at 270 nm | PDA at 320 nm[4] | UV at 270 nm[3] |
| Linearity Range | 0.625 - 200 µg/mL[2] | 0.312 - 20 µg/mL[6] | Not Specified |
| LOD | Not Specified | 0.087 µg/mL[6] | 1 µg/mL[4] |
| LOQ | Not Specified | Not Specified | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
LC-MS and LC-MS/MS offer higher sensitivity and selectivity for the analysis of (+)-Magnoflorine, making them ideal for complex matrices like plasma and tissue samples, as well as for metabolite identification.
Experimental Protocols
Protocol 3: UPLC-MS/MS for Rat Plasma and Mouse Tissue
This protocol is based on a validated method for pharmacokinetic and tissue distribution studies of magnoflorine.[5][8]
-
Sample Preparation (Protein Precipitation): [5]
-
To a 100 µL aliquot of plasma or tissue homogenate, add an internal standard (e.g., nuciferine).[5]
-
Add acetonitrile-methanol (9:1, v/v) to precipitate proteins.[5]
-
Vortex and then centrifuge at high speed.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
-
-
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).
-
-
Chromatographic and MS Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[5][8]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 2 µL.[8]
-
Column Temperature: 40 °C.[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
MRM Transition: m/z 342.8 → 298.2 for magnoflorine.[8]
-
Capillary Voltage: 2.5 kV.[8]
-
Source Temperature: 150 °C.[8]
-
Desolvation Temperature: 500 °C.[8]
Protocol 4: LC-MS for Metabolite Identification
This protocol is designed for the identification of magnoflorine metabolites in biological samples.[10]
-
Sample Collection:
-
Collect urine, feces, plasma, and bile samples at various time points after administration of magnoflorine.[10]
-
-
Sample Preparation:
-
Similar to the UPLC-MS/MS protocol, involving protein precipitation for plasma and bile, and appropriate extraction for urine and feces.
-
-
Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., LTQ-Orbitrap).[10]
-
-
Chromatographic and MS Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid to improve ionization.
-
Ionization Mode: Positive ESI.[9]
-
Scan Mode: Full scan for precursor ions and data-dependent MS/MS for fragmentation analysis. The main fragment ions of magnoflorine are typically observed at m/z 311, 297, 282, 265, and 237.[9]
-
Quantitative Data Summary for LC-MS Methods
| Parameter | Method 3 (UPLC-MS/MS) | Method 4 (LC-MS for Metabolites) | Method 5 (UHPLC-PDA-ESI-MS/MS) |
| Column | UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[5][8] | C18 Column | Phenomenex Luna® C8 (5 µm)[6] |
| Mobile Phase | 0.1% Formic Acid in Water / Acetonitrile[5][8] | Acetonitrile / Water with Formic Acid | Not Specified |
| Ionization | ESI+[9] | ESI+[9] | ESI[6] |
| Detection | MRM (m/z 342.8 → 298.2)[8] | Full Scan & dd-MS/MS | Precursor and Fragment Ion Scan[6] |
| Linearity Range | 2 - 2000 ng/mL[5] | Not Applicable | 0.312 - 20 µg/mL[6] |
| LOD | Not Specified | Not Applicable | 0.087 µg/mL[6] |
| LLOQ | 2 ng/mL[8] | Not Applicable | Not Specified |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate the general workflow for HPLC and LC-MS analysis of this compound.
Caption: General workflow for HPLC and LC-MS analysis of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway of (+)-Magnoflorine.
References
- 1. Quantitative and pattern recognition analyses of magnoflorine, spinosin, 6'''-feruloyl spinosin and jujuboside A by HPLC in Zizyphi Semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and pattern recognition analyses of magnoflorine, spinosin, 6′′′-feruloyl spinosin and jujuboside A by HPLC in Zizyphi Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. CN108478575B - Magnoflorine preparation, preparation method and application thereof - Google Patents [patents.google.com]
- 8. e-century.us [e-century.us]
- 9. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts [mdpi.com]
- 10. In vitro and in vivo identification of metabolites of magnoflorine by LC LTQ-Orbitrap MS and its potential pharmacokinetic interaction in Coptidis Rhizoma decoction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis with (+)-Magnoflorine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Magnoflorine, a quaternary aporphine alkaloid found in various medicinal plants, has garnered significant interest for its therapeutic potential, particularly in oncology. Its iodide salt, (+)-Magnoflorine Iodide, is often utilized in research settings. Preclinical studies have demonstrated that this compound is a potent inducer of apoptosis in a range of cancer cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the apoptotic effects of this compound. The information compiled herein is based on published scientific literature and aims to facilitate the design and execution of relevant in vitro studies.
Mechanism of Action
This compound primarily induces apoptosis through the modulation of key signaling pathways, namely the PI3K/Akt/mTOR and JNK pathways.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of Akt and the mammalian target of rapamycin (mTOR). This inhibition disrupts the pro-survival signals mediated by this pathway, leading to a decrease in cell proliferation and the induction of apoptosis.
-
JNK Pathway: Treatment with this compound can lead to the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling cascade.[1] Activated JNK can then phosphorylate and regulate the activity of various downstream targets, including proteins from the Bcl-2 family, to promote apoptosis.[1][2]
Downstream of these pathways, this compound modulates the expression and activity of key apoptotic regulators:
-
Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the mitochondrial apoptotic pathway.
-
Caspase Activation: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which subsequently activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[1][2] Cleavage and activation of caspase-3 are hallmark events of apoptosis.
Data Presentation
The following tables summarize the quantitative data on the efficacy of (+)-Magnoflorine in various cancer cell lines.
Table 1: IC50 Values of (+)-Magnoflorine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| SGC7901 | Gastric Cancer | ~60 | 24 | MTT |
| Huh-7 | Hepatocellular Carcinoma | ~40 | 48 | CCK-8 |
| MCF-7 | Breast Cancer | Not specified | 48 | - |
| MDA-MB-231 | Breast Cancer | Not specified | 48 | - |
Table 2: Effects of (+)-Magnoflorine on Apoptosis-Related Protein Expression
| Cell Line | Treatment Condition | Protein | Change in Expression | Method |
| SGC7901 | 80 µM for 24h | Cleaved Caspase-3 | Increased | Western Blot |
| SGC7901 | 80 µM for 24h | Cleaved PARP | Increased | Western Blot |
| SGC7901 | 80 µM for 24h | Bax | Increased | Western Blot |
| SGC7901 | 80 µM for 24h | Bcl-2 | Decreased | Western Blot |
| Huh-7 | 80 µM for 24h | Cleaved Caspase-3 | Increased | Western Blot |
| Huh-7 | 80 µM for 24h | Cleaved Caspase-9 | Increased | Western Blot |
| Huh-7 | 80 µM for 24h | Bcl-xl | Decreased | Western Blot |
Experimental Protocols
Note on this compound Preparation: this compound is soluble in DMSO. For cell culture experiments, prepare a stock solution in sterile DMSO (e.g., 10-20 mM) and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
(+)-Magnofine Iodide
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in the previous protocols.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
References
Application Notes and Protocols: (+)-Magnoflorine Iodide Sensitivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cancer cell lines most sensitive to (+)-Magnoflorine Iodide treatment, along with detailed protocols for assessing its efficacy. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound.
Cell Line Sensitivity to this compound
This compound has demonstrated cytotoxic effects across a range of cancer cell lines. Sensitivity, as determined by the half-maximal inhibitory concentration (IC50), varies among different cancer types. The following table summarizes the reported IC50 values for various cell lines treated with Magnoflorine. Lower IC50 values indicate higher sensitivity to the compound.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| TE671 | Rhabdomyosarcoma | 22.83 | [1] |
| ACC-201 | Gastric Adenocarcinoma (Primary) | 15.75 | [2] |
| AGS | Gastric Adenocarcinoma (Primary) | 17.19 | [2] |
| NCI-N87 | Gastric Adenocarcinoma (Metastatic) | 33.31 | [2] |
| MKN-74 | Gastric Adenocarcinoma (Metastatic) | 34.82 | [2] |
| MDA-MB-468 | Breast Cancer | 187.32 | [1] |
| T98G | Glioblastoma | Not explicitly stated, but sensitive | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but sensitive | [1] |
| MCF7 | Breast Cancer | 1960.8 | [1] |
Summary of Findings:
Based on the available data, the TE671 rhabdomyosarcoma cell line is the most sensitive to Magnoflorine treatment.[1][3] Primary gastric adenocarcinoma cell lines, ACC-201 and AGS, also exhibit high sensitivity .[2] In contrast, the MCF7 breast cancer cell line was found to be the least sensitive among those tested.[1]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for targeted drug development.
Caption: Signaling pathways affected by this compound.
Key Signaling Pathways:
-
PI3K/Akt/NF-κB Pathway: Magnoflorine has been shown to inhibit the PI3K/Akt/NF-κB signaling axis, which is crucial for cell survival and proliferation in various cancers.
-
Keap1-Nrf2/HO-1 Pathway: It activates the Keap1-Nrf2/HO-1 pathway, which is involved in the antioxidant response and can contribute to its anti-inflammatory effects.
-
JNK Pathway: In gastric cancer cells, Magnoflorine induces autophagy, apoptosis, and cell cycle arrest through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is regulated by reactive oxygen species (ROS).[2][4]
-
AKT/mTOR Pathway: Magnoflorine can also inhibit the AKT/mTOR signaling pathway, which plays a significant role in tumor growth and proliferation.[4][5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
General Experimental Workflow
A typical workflow for assessing the sensitivity of cell lines to this compound is outlined below.
Caption: General workflow for drug sensitivity testing.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Oral Administration of (+)-Magnoflorine Iodide in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Magnoflorine is a quaternary aporphine alkaloid found in various medicinal plants such as those from the Berberidaceae, Magnoliaceae, and Papaveraceae families. It has garnered significant attention for its wide spectrum of pharmacological activities, including anti-inflammatory, anti-diabetic, immunomodulatory, and neuroprotective effects.[1][2] As a quaternary ammonium salt, it is often studied as (+)-Magnoflorine Iodide to improve handling and solubility. These notes provide a comprehensive overview of its oral administration in rodent models, summarizing pharmacokinetic data and detailing experimental protocols for efficacy studies. While many studies refer to the compound as "magnoflorine," it is presumed they are using the naturally occurring (+)-enantiomer.
Pharmacokinetics of (+)-Magnoflorine
Understanding the pharmacokinetic profile of (+)-Magnoflorine is crucial for designing in vivo studies. Following oral administration in rats, magnoflorine is absorbed, though its absolute bioavailability is relatively low.[1][3][4]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters from various studies in rats following oral administration.
Table 1: Single Dose Pharmacokinetic Parameters of Magnoflorine in Rats
| Dose | Administration Route | Tmax (h) | Cmax (ng/mL) | T½ (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 g/kg/day* | Oral (intragastric) | 0.54 ± 0.34 | 38.16 ± 29.29 | 5.68 ± 7.51 | 85.74 ± 51.63 (AUC₀-∞) | Not Reported | [5] |
| 13.3 mL/kg** | Oral | 1.53 ± 1.46 | 8.30 ± 2.06 | 11.62 ± 18.87 | Not Reported | Not Reported | [5] |
| 15 mg/kg | Oral | 2.5 ± 0.7 | 100.3 ± 21.6 | 10.3 ± 2.5 | 1105.4 ± 185.3 (AUC₀-t) | 22.6% | [3][4] |
| 5 mg/kg | Intravenous | - | - | 8.7 ± 1.9 | 2449.6 ± 310.2 (AUC₀-t) | - |[3] |
*Administered as part of a complex traditional Chinese medicine preparation. **Administered as part of a preparation.
Analytical Methodology: UPLC-MS/MS
A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the determination of magnoflorine in rat plasma and tissue.[3][4]
-
Sample Preparation: Protein precipitation with acetonitrile-methanol (9:1, v/v).[3][4]
-
Chromatographic Separation: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm) with a gradient elution using 0.1% formic acid and acetonitrile.[3][4]
-
Detection: Electrospray ionization in positive ion mode (ESI+) with multiple reaction monitoring (MRM).[3][4]
Pharmacodynamics and Preclinical Efficacy
Oral administration of (+)-Magnoflorine has shown efficacy in various rodent models of disease.
Data Presentation: Efficacy Studies
Table 2: Summary of Oral (+)-Magnoflorine Efficacy in Rodent Models
| Disease Model | Species | Dose(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Anti-Inflammatory | ||||
| DSS-Induced Ulcerative Colitis | Mouse | 20 or 40 mg/kg/day | Alleviated body weight loss, reduced Disease Activity Index (DAI), decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in colon. Inhibited JAK2/STAT3 pathway. | [6] |
| LPS-Induced Acute Lung Injury | Mouse | 20, 40, or 80 mg/kg | Reduced lung tissue damage and MPO activity. Decreased expression of TNF-α, IL-1β, and IL-6. Suppressed TLR4-mediated NF-κB and MAPK pathways. | [7] |
| Anti-Diabetic | ||||
| Normal & Glucose-Loaded | Rat | 40 mg/kg | Reduced fasting serum glucose and suppressed the increase in blood glucose after a glucose challenge. Inhibited α-glucosidase. | [5] |
| Alloxan-Induced Diabetes | Rat/Mouse | Various | (General model) Used to test hypoglycemic agents. Magnoflorine is a potential candidate.[8][9] | [8][9] |
| Streptozotocin-Induced Diabetic Nephropathy | Rat | Not specified | Attenuated renal inflammation and fibrosis.[10] | [10] |
| Neuroprotection |
| Memory Acquisition | Mouse | 10 or 20 mg/kg (i.p.) | Improved long-term memory acquisition in the passive avoidance test. |[11] |
Signaling Pathways
(+)-Magnoflorine exerts its anti-inflammatory effects by modulating key signaling pathways. Studies show it can inhibit the activation of Toll-like receptor 4 (TLR4) and the subsequent phosphorylation of components in the NF-κB and MAPK pathways.[7][12] It also has been shown to inhibit the JAK2/STAT3 pathway in the context of colitis.[13][14]
Caption: Inhibition of NF-κB and MAPK pathways by (+)-Magnoflorine.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by (+)-Magnoflorine.
Experimental Protocols
Caption: General experimental workflow for a rodent efficacy study.
Protocol 1: Oral Gavage Administration in Rodents
This protocol provides a standardized method for oral gavage, a common technique for precise oral dosing in mice and rats.
-
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded/bulb tip.
-
Syringes (1-3 mL).
-
Animal scale.
-
This compound solution/suspension in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
-
Procedure:
-
Dose Calculation: Weigh the animal and calculate the required volume. The maximum recommended volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.[15]
-
Measure Tube Length: Measure the gavage needle from the animal's snout to the last rib or bottom of the sternum to estimate the distance to the stomach. Mark the tube to prevent over-insertion.
-
Restraint:
-
Mouse: Scruff the mouse firmly to immobilize the head and extend the neck.
-
Rat: Hold the rat near the thoracic region, supporting the lower body, and gently extend the head back to create a straight line through the neck and esophagus.
-
-
Tube Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The tube should pass easily into the esophagus with the animal's natural swallowing reflex. If resistance is met, withdraw and try again to avoid tracheal insertion.
-
Substance Administration: Once the tube is correctly positioned, slowly depress the syringe plunger to deliver the substance.
-
Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress.[15]
-
Protocol 2: Evaluation of Anti-Inflammatory Effects in a DSS-Induced Colitis Mouse Model
This model mimics human ulcerative colitis and is used to evaluate anti-inflammatory agents.
-
Materials:
-
Dextran sulfate sodium (DSS), MW 36-50 kDa.
-
C57BL/6 mice (commonly used strain).
-
This compound solution.
-
-
Procedure:
-
Induction: Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[16][17] Control animals receive regular drinking water.
-
Treatment: Begin oral gavage of (+)-Magnoflorine (e.g., 20 or 40 mg/kg) or vehicle daily, starting from day 0 of DSS administration.[6] A positive control group (e.g., 5-ASA) can be included.
-
Monitoring: Record body weight, stool consistency, and presence of blood daily. Calculate a Disease Activity Index (DAI) score.[6][17]
-
Termination: On day 7 (or as specified), euthanize the mice.
-
Endpoint Analysis:
-
Measure colon length (shortening is a sign of inflammation).
-
Collect colon tissue for histological analysis (H&E staining) to score inflammation and tissue damage.[6]
-
Homogenize colon tissue to measure myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) by ELISA or qPCR.[16]
-
-
Protocol 3: Evaluation of Anti-Diabetic Effects in an Alloxan-Induced Diabetic Rodent Model
Alloxan selectively destroys pancreatic β-cells, inducing a state of insulin-dependent diabetes.
-
Materials:
-
Alloxan monohydrate.
-
Sprague-Dawley or Wistar rats.
-
Glucometer and test strips.
-
This compound solution.
-
-
Procedure:
-
Induction:
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from the tail vein. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.[18]
-
Treatment: Group the diabetic animals and begin daily oral gavage with (+)-Magnoflorine (e.g., 40 mg/kg), vehicle, or a positive control (e.g., metformin).[5]
-
Monitoring: Monitor fasting blood glucose levels periodically (e.g., weekly) for the duration of the study (e.g., 4-8 weeks). Body weight and water/food intake should also be recorded.
-
Endpoint Analysis:
-
Oral Glucose Tolerance Test (OGTT): At the end of the study, perform an OGTT by administering an oral glucose load (e.g., 2 g/kg) after fasting and measuring blood glucose at 0, 30, 60, and 120 minutes.[5]
-
Biochemical Analysis: Collect terminal blood samples to measure serum insulin, triglycerides, and cholesterol.
-
Histology: Collect the pancreas for histological examination of islet integrity.
-
-
Data Interpretation and Considerations
-
Bioavailability: Due to the low oral bioavailability of magnoflorine (around 22.6% in one study), higher oral doses may be required to achieve therapeutic concentrations compared to parenteral administration.[3][4] The presence of other compounds in herbal extracts can also influence its absorption and metabolism.[1][21]
-
Toxicity: While generally considered safe, some studies suggest potential for adverse effects at high doses. A dose of 50 mg/kg (i.p.) in mice led to an increase in pro-inflammatory cytokines, indicating a potential toxic response.[22] Therefore, dose-response studies are essential, and researchers should monitor for signs of toxicity.
-
Vehicle Selection: this compound is a salt and should have reasonable aqueous solubility. However, for higher concentrations or to ensure stability, suspension in vehicles like 0.5% CMC or methylcellulose may be necessary. The vehicle's effect should be controlled for in a dedicated group.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. Acute and chronic animal models for the evaluation of anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnoflorine Ameliorates Inflammation and Fibrosis in Rats With Diabetic Nephropathy by Mediating the Stability of Lysine-Specific Demethylase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]
- 13. Renal protective effect of Paeoniflorin by inhibition of JAK2/STAT3 signaling pathway in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. socmucimm.org [socmucimm.org]
- 18. Effect of Magnesium pre-treatment on Alloxan induced hyperglycemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Intestinal Absorption and Metabolism of Magnoflorine and its Potential Interaction in Coptidis Rhizoma Decoction in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-Magnoflorine Iodide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of (+)-Magnoflorine Iodide.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: (+)-Magnoflorine is a quaternary aporphine alkaloid found in various medicinal plants. It exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects. However, its clinical potential is limited by its low oral bioavailability. As a quaternary ammonium ion, it possesses high polarity and poor lipophilicity, which restricts its passive diffusion across the intestinal epithelium. Furthermore, it may be a substrate for efflux transporters like P-glycoprotein (P-gp) and subject to first-pass metabolism, further reducing its systemic absorption.
Q2: What are the known pharmacokinetic parameters of (+)-Magnoflorine after oral administration?
A2: Pharmacokinetic studies in rats have shown that magnoflorine generally has low bioavailability. When administered as part of a complex herbal extract, its pharmacokinetic profile can be influenced by other components. However, a study on pure magnoflorine administered to rats reported an absolute oral bioavailability of 22.6%.[1][2] Key pharmacokinetic parameters from various studies are summarized in the table below.
Pharmacokinetic Parameters of Magnoflorine in Rats (Oral Administration)
| Formulation/Study Condition | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Part of Xian-Ling-Gu-Bao preparation | 1 g/kg/day | 38.16 ± 29.29 | 0.54 ± 0.34 | 75.34 ± 42.68 (AUC0-t) | 5.68 ± 7.51 | [3] |
| Part of Xian-Ling-Gu-Bao preparation | 13.3 mL/kg | 8.30 ± 2.06 | 1.53 ± 1.46 | Not Reported | 11.62 ± 18.87 | [3] |
| Pure Magnoflorine | 15, 30, and 60 mg/kg (oral); 10 mg/kg (IV) | Dose-dependent | - | - | - | [4] |
| In Coptidis Rhizoma decoction | Equivalent to 30 mg/kg | Altered vs. pure form | - | - | - | [4] |
Q3: Which signaling pathways are modulated by (+)-Magnoflorine?
A3: (+)-Magnoflorine has been reported to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, magnoflorine can reduce the production of pro-inflammatory cytokines.
II. Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
Problem 1: Low and variable plasma concentrations of this compound after oral administration.
-
Root Cause: This is likely due to the inherent poor permeability of the quaternary ammonium structure of magnoflorine across the intestinal epithelium. Efflux by transporters such as P-glycoprotein and potential intestinal and hepatic first-pass metabolism can also contribute to this issue.[5] For the structurally similar quaternary alkaloid berberine, extensive intestinal first-pass metabolism is a major factor in its low bioavailability.[5][6][7]
-
Solutions:
-
Formulation Strategies: Encapsulating this compound in a nanoparticle-based delivery system can improve its absorption. Strategies such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanocapsules can protect the compound from degradation in the gastrointestinal tract and facilitate its transport across the intestinal barrier.[8][9]
-
Co-administration with a Bioenhancer: Piperine, an alkaloid from black pepper, is a known inhibitor of P-glycoprotein and some metabolic enzymes.[10] Co-administration of piperine with this compound may increase its intestinal absorption and reduce its metabolism, thereby enhancing bioavailability.[10]
-
Use of Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption of poorly permeable compounds.
-
Problem 2: Difficulty in preparing a stable and effective oral formulation.
-
Root Cause: The solubility characteristics of this compound and the complexities of formulating nanoparticles can present challenges. Issues such as low drug loading, particle aggregation, and instability in gastrointestinal fluids can arise.
-
Solutions:
-
Optimize Formulation Parameters: For nanoparticle formulations, systematically optimize parameters such as the type and concentration of lipids/polymers and surfactants, homogenization speed and time, and sonication parameters.
-
Surface Modification: For liposomal or nanoparticle formulations, surface modification with polymers like polyethylene glycol (PEG) can improve stability in the gastrointestinal tract and enhance mucus penetration.[11]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) of the nanoparticle formulation with a suitable cryoprotectant can improve stability.
-
Problem 3: Inconsistent results in in vitro permeability assays (e.g., Caco-2).
-
Root Cause: Inconsistencies in Caco-2 permeability assays can arise from variations in cell monolayer integrity, non-specific binding of the compound to labware, or issues with the analytical method.[12][13]
-
Solutions:
-
Verify Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the Caco-2 cell monolayers before and after the experiment.
-
Address Non-specific Binding: To counteract the loss of compound due to binding to plastic surfaces, consider using low-binding plates or pre-treating collection plates with an organic solvent.[12] The addition of a low concentration of bovine serum albumin (BSA) to the basolateral compartment can also help improve recovery.[14]
-
Use of a Validated Analytical Method: Ensure that the analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the relevant biological matrix.
-
III. Experimental Protocols & Methodologies
1. Preparation of (+)-Magnoflorine-Loaded Chitosan-Collagen Nanocapsules
This protocol is based on a published method for the nanoencapsulation of magnoflorine for in vitro evaluation.[15]
-
Materials: this compound, Chitosan, Collagen, Sodium tripolyphosphate (TPP), Acetic acid, Deionized water.
-
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) in 1% (v/v) acetic acid.
-
Prepare a collagen solution (e.g., 1 mg/mL) in 1% (v/v) acetic acid.
-
Mix the chitosan and collagen solutions in a desired ratio (e.g., 1:1 v/v).
-
Dissolve this compound in deionized water and add it to the chitosan-collagen mixture under constant stirring.
-
Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.
-
Add the TPP solution dropwise to the magnoflorine-chitosan-collagen mixture under magnetic stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of nanocapsules.
-
Characterize the resulting nanocapsules for particle size, zeta potential, and encapsulation efficiency. A study using this approach produced nanocapsules with a size of approximately 12 ± 2 nm.[15]
-
2. In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This method is used to determine the intestinal permeability of a compound.
-
Workflow Diagram:
Workflow for in situ single-pass intestinal perfusion. -
Procedure:
-
Anesthetize a fasted rat and expose the small intestine through a midline abdominal incision.
-
Isolate a specific segment (e.g., jejunum, ileum) of a defined length.
-
Cannulate the proximal and distal ends of the segment.
-
Perfuse the segment with a solution containing this compound at a constant flow rate.
-
Collect samples of the perfusate from the distal end at predetermined time intervals.
-
Analyze the concentration of the compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) based on the disappearance of the compound from the perfusate.
-
3. Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict human intestinal absorption.
-
Workflow Diagram:
Workflow for Caco-2 cell permeability assay. -
Procedure:
-
Culture Caco-2 cells on permeable Transwell inserts until a confluent monolayer is formed (typically 21 days).
-
Confirm the integrity of the monolayer by measuring the TEER.
-
For apical to basolateral (A-B) transport, add the this compound solution to the apical chamber.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.
-
Analyze the concentration of the compound in the samples.
-
Calculate the Papp value to assess the permeability.
-
IV. Signaling Pathway Diagrams
1. NF-κB Signaling Pathway
(+)-Magnoflorine has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.
2. MAPK Signaling Pathway
The MAPK pathway is another pro-inflammatory pathway that can be modulated by (+)-Magnoflorine.
References
- 1. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts [mdpi.com]
- 4. In vitro and in vivo identification of metabolites of magnoflorine by LC LTQ-Orbitrap MS and its potential pharmacokinetic interaction in Coptidis Rhizoma decoction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: part 2. development of oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Absorption, pharmacokinetics and disposition properties of solid lipid nanoparticles (SLNs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on effect of piperine on oral bioavailability of ampicillin and norfloxacin. | Semantic Scholar [semanticscholar.org]
- 11. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Nanonization of Magnoflorine-Encapsulated Novel Chitosan–Collagen Nanocapsules for Neurodegenerative Diseases: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Magnoflorine Iodide Dosage for Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Magnoflorine Iodide in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cancer cell line?
A1: The effective concentration of this compound is highly dependent on the cell line. Published data indicates a wide range of IC50 values. For initial experiments, it is advisable to perform a dose-response study across a broad concentration range, for example, from 0.01 mg/mL to 2 mg/mL, to determine the sensitivity of your specific cell line.[1][2]
Q2: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
A2: this compound is a quaternary ammonium salt with good water solubility.[3] However, high concentrations in complex biological media can sometimes lead to precipitation. If you encounter solubility issues, consider the following:
-
Solvent Choice: While soluble in water and PBS, for in vivo studies or challenging media, a solution of 50% PEG300 and 50% saline has been used. Gentle heating (to 60°C) and sonication can aid dissolution in this vehicle.[4] For cell culture, ensure your stock solution is fully dissolved before further dilution into the medium.
-
Stock Concentration: Prepare a higher concentration stock in a suitable solvent (e.g., water or DMSO, followed by further dilution) and then dilute it to the final working concentration in the culture medium. Always perform a vehicle control in your experiments.
-
Fresh Preparation: Prepare fresh dilutions from your stock solution for each experiment to avoid degradation or precipitation over time.
Q3: My cell viability results are inconsistent between experiments. What are the common causes?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the response to treatment. It's recommended to perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.[5]
-
Compound Stability: As mentioned, prepare fresh dilutions of this compound for each experiment. The stability of the compound in culture medium over long incubation periods (e.g., 72-96 hours) should be considered.
-
Assay Incubation Time: The incubation time with the viability reagent (e.g., MTT) is critical. Follow the manufacturer's protocol precisely. Under- or over-incubation can lead to variable results.[6][7]
-
Cell Health: Use cells from a consistent passage number and ensure they are healthy and in the exponential growth phase before treatment.
Q4: How does this compound induce cancer cell death?
A4: this compound has been shown to induce cancer cell death through multiple mechanisms, including:
-
Apoptosis: It can trigger programmed cell death by increasing the expression of cleaved Caspase-3 and PARP, and modulating the expression of Bcl-2 family proteins.[3][8][9][10]
-
Autophagy: The compound can induce autophagy, characterized by the upregulation of LC3-II expression.[3][8][10][11]
-
Cell Cycle Arrest: It can cause cell cycle arrest, particularly at the S/G2 phases, by down-regulating cyclins A and B1 and up-regulating p21 and p27.[9][10][12]
-
Signaling Pathway Modulation: Its effects are often mediated through the regulation of key signaling pathways, including the inhibition of the PI3K/AKT/mTOR pathway and the activation of the JNK and p38 MAPK pathways.[3][8][9][10]
Data Summary
Table 1: Reported IC50 Values of Magnoflorine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µg/mL) |
| TE671 | Rhabdomyosarcoma | 96 h | 22.83 |
| NCI-H1299 | Lung Cancer | 96 h | 189.65 |
| MDA-MB-468 | Breast Cancer | 96 h | 187.32 |
| T98G | Glioblastoma | 96 h | Not specified |
| A549 | Lung Cancer | 96 h | 296.7 |
| MCF7 | Breast Cancer | 96 h | 1960.8 |
| HeLa | Cervix Cancer | 96 h | Not specified |
| ACC-201 | Gastric Adenocarcinoma | 72 h | 15.75 |
| AGS | Gastric Adenocarcinoma | 72 h | 17.19 |
| MKN-74 | Gastric Adenocarcinoma | 72 h | 34.82 |
| NCI-N87 | Gastric Adenocarcinoma | 72 h | 33.31 |
Data compiled from multiple sources.[1][12][13][14] The specific experimental conditions can influence IC50 values.
Experimental Protocols
Detailed Protocol for Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[5][6][7][15]
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Determine cell viability (e.g., using Trypan Blue) and ensure it is >90%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution.
-
Include vehicle-only controls and untreated controls.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a commercial solubilizing agent) to each well.
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
General Protocol for Western Blot Analysis of Apoptosis Markers
This protocol outlines the key steps for detecting apoptosis-related proteins like cleaved Caspase-3 and PARP.[16][17][18]
-
Protein Extraction:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for your target protein (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the expression of your target protein to a loading control (e.g., GAPDH or β-actin) to ensure accurate quantification. An increase in the cleaved forms of caspases and PARP is indicative of apoptosis.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting flowchart for the MTT assay.
References
- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Magnoflorine improves sensitivity to doxorubicin (DOX) of breast cancer cells via inducing apoptosis and autophagy through AKT/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpccr.eu [jpccr.eu]
- 10. Magnoflorine inhibits human gastric cancer progression by inducing autophagy, apoptosis and cell cycle arrest by JNK activation regulated by ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: (+)-Magnoflorine Iodide Extraction and Purification
Welcome to the technical support center for the extraction and purification of (+)-Magnoflorine Iodide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the isolation and purification of this quaternary aporphine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Magnoflorine and why is its extraction challenging? A1: (+)-Magnoflorine is a quaternary aporphine alkaloid found in various plant families like Berberidaceae, Magnoliaceae, and Menispermaceae.[1] As a quaternary ammonium compound, it is highly polar and water-soluble, which makes it difficult to separate from other polar compounds in the plant matrix using standard organic solvent extraction methods.[2] The recovery of high-purity magnoflorine is often troublesome, which restricts further biological research due to high costs and poor availability of a reference standard.[2]
Q2: My plant source contains multiple alkaloids. How does this impact purification? A2: The presence of structurally similar alkaloids, such as other aporphines or protoberberines, presents a significant purification challenge.[2] These compounds may have similar polarities and chromatographic behaviors, leading to co-elution and difficulty in achieving high purity of the target compound.[3][4] This necessitates the use of high-resolution purification techniques like high-speed counter-current chromatography (HSCCC) or centrifugal partition chromatography (CPC).[2][5][6]
Q3: What analytical techniques are recommended for identifying and quantifying (+)-Magnoflorine? A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is commonly used for quantification, with detection wavelengths typically set around 270-275 nm.[1][7] For identification and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[1][8] In positive ionization mode, the parent ion of magnoflorine is observed at an m/z of 342.17.[1][8] Quantitative ¹H NMR (qNMR) can also be used for absolute purity determination.[9]
Q4: The prompt mentions this compound. Do extraction methods isolate this specific salt? A4: Extraction and purification methods focus on isolating the magnoflorine cation. The counter-ion (e.g., iodide, chloride, acetate) depends on the solvents and reagents used in the final isolation and crystallization steps. The primary challenge lies in purifying the magnoflorine cation from the complex plant matrix. Once purified, it can be converted to the desired salt form, such as iodide, through ion exchange or by precipitation with an appropriate iodide salt.
Troubleshooting Guides
Extraction Issues
Q5: My extraction yield is consistently low. What factors should I investigate? A5: Low yields can stem from several factors:
-
Solvent Choice: As a quaternary alkaloid, magnoflorine has high solubility in polar solvents. Alcohol-based extractions (e.g., methanol, ethanol) are generally effective.[4] Acidified water (e.g., with 0.5-15% HCl or acetic acid) can also be used to extract magnoflorine as a salt, increasing its solubility in the aqueous phase.[4][10]
-
Extraction Temperature: Increasing the temperature (e.g., 50-80°C) can enhance solubility and diffusion, but excessively high temperatures risk degrading thermolabile compounds.[10][11]
-
pH of the Medium: Maintaining an acidic pH during the initial aqueous extraction ensures that magnoflorine remains in its salt form and is well-dissolved.[10]
-
Number of Extractions: Ensure exhaustive extraction by performing multiple cycles (3-5 times) with fresh solvent.[10]
-
Plant Material: The concentration of magnoflorine can vary significantly between plant species, parts of the plant (roots vs. aerial parts), and even the time of harvest.
Q6: I am experiencing a persistent emulsion during liquid-liquid extraction (LLE). How can I resolve this? A6: Emulsion formation is a common issue, especially with crude plant extracts containing surfactant-like compounds.[12]
-
Reduce Agitation: Instead of vigorous shaking, use gentle swirling or inversion of the separatory funnel. This maintains the surface area for extraction while minimizing the agitation that causes emulsions.[12]
-
"Salting Out": Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one phase.[12]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break an emulsion.
-
Change Solvent: Adding a small amount of a different organic solvent can alter the polarity and help solubilize the emulsifying agents.[12]
-
Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to break it.
Purification Issues
Q7: My compound shows low purity after traditional silica gel column chromatography. What are the alternatives? A7: Due to its high polarity, magnoflorine can adsorb irreversibly to silica gel, leading to poor recovery and purity. Alternative and more suitable methods include:
-
High-Speed Counter-Current Chromatography (HSCCC) / Centrifugal Partition Chromatography (CPC): These are all-liquid chromatography techniques that eliminate the solid support, preventing irreversible adsorption.[6] They are highly effective for separating polar compounds and structurally similar alkaloids.[2][5]
-
Macroporous Resins: These can be used for initial enrichment of total alkaloids from the crude extract.[10][13]
-
Sephadex LH-20: This gel filtration matrix is useful for separating alkaloids based on size and polarity differences.[3][6]
Q8: I am struggling to find a suitable solvent system for HSCCC/CPC purification. How should I optimize it? A8: The key to a successful HSCCC/CPC separation is selecting a biphasic solvent system where the target compound has an ideal partition coefficient (K value).
-
Determining the K Value: The K value is the ratio of the compound's concentration in the stationary phase to its concentration in the mobile phase. An ideal K value is typically between 0.5 and 2.0.
-
Optimization: To find the best system, test several biphasic solvent mixtures. A common approach is to dissolve a small amount of the crude extract in a test tube containing the two phases, shake well, allow the layers to separate, and then analyze the concentration of magnoflorine in each layer by HPLC.[14]
-
Example Systems: Solvent systems composed of n-hexane-ethyl acetate-methanol-acetonitrile-water or chloroform-methanol-water have been successfully used for aporphine alkaloids.[15][16]
Q9: After purification, my final product is an amorphous solid that is difficult to handle. How can I induce crystallization? A9: Obtaining a crystalline product improves handling, stability, and purity.
-
Recrystallization: This is a standard technique for purifying solid compounds. A process of recrystallizing from a normal hexane-acetone mixture has been reported.[10]
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with different solvents and solvent mixtures (e.g., methanol-acetone, ethanol-ether).
-
Seeding: If you have a small crystal of the pure compound, adding it to a supersaturated solution can induce crystallization.
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution can also promote the growth of crystals.
Experimental Protocols & Data
General Extraction & Partitioning Workflow
A typical workflow for isolating magnoflorine involves an initial acidic aqueous extraction followed by liquid-liquid partitioning to remove non-alkaloidal impurities before chromatographic purification.
Protocol: Counter-Current Chromatography (CPC) Purification
This protocol is based on a method developed for the isolation of magnoflorine from Berberis cretica roots.[2]
-
Preparation of Crude Extract: Perform an exhaustive extraction of the plant material using a suitable method (e.g., pressurized liquid extraction with methanol at 80°C).[2] Evaporate the solvent to yield a dry residue.
-
Solvent System Selection:
-
Prepare several biphasic solvent systems for testing. A system composed of ethyl acetate, butanol, and water in various ratios is a good starting point.[2]
-
Determine the partition coefficient (K) for magnoflorine in each system. The K value is calculated as the peak area of the compound in the stationary phase divided by its peak area in the mobile phase.[2] Aim for a K value close to 0.6 for optimal separation.[2]
-
-
CPC Operation:
-
Use a counter-current partition chromatograph (e.g., Armen SCPC-250-L with a 250 mL column).[2]
-
Fill the column with the selected stationary phase.
-
Dissolve the crude extract (e.g., 300 mg) in a mixture of the stationary and mobile phases.[2]
-
Inject the sample and begin pumping the mobile phase at a defined flow rate.
-
Monitor the eluate with a UV detector and collect fractions.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using HPLC to determine which contain pure magnoflorine.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from published purification experiments.
| Method | Plant Source | Starting Material | Yield | Purity | Reference |
| CPC | Berberis cretica Roots | 300 mg crude extract | 18 mg | 95.7% | [2] |
| HSCCC | Nelumbo nucifera Leaves | 100 mg crude extract | N/A (Other aporphines isolated) | 95.1-98.9% | [7][15] |
Signaling Pathways Involving (+)-Magnoflorine
(+)-Magnoflorine has been shown to modulate several key signaling pathways relevant to its anti-inflammatory and neuroprotective effects.
Anti-Inflammatory Signaling Pathway
Magnoflorine attenuates inflammatory responses in conditions like rheumatoid arthritis by inhibiting the PI3K/Akt/NF-κB pathway and activating the Keap1-Nrf2/HO-1 pathway.[17]
JNK Signaling Pathway in Alzheimer's Disease
Magnoflorine has been shown to improve cognitive deficits in models of Alzheimer's disease by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[18]
References
- 1. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. jocpr.com [jocpr.com]
- 5. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102001998A - Process for extracting and purifying magnoflorine from garden columbine family plant - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes – ScienceOpen [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of (+)-Magnoflorine Iodide in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-Magnoflorine Iodide in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a quaternary aporphine alkaloid, a class of naturally occurring compounds with various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Maintaining its chemical integrity in experimental solutions is crucial for obtaining accurate and reproducible results. Degradation can lead to a loss of potency and the formation of unknown byproducts with potentially confounding biological effects.
Q2: What are the main factors that can cause the degradation of this compound in solution?
As a quaternary ammonium compound and an aporphine alkaloid, this compound is susceptible to several environmental factors that can induce degradation:
-
pH: Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions in pharmaceutical compounds.[3][4] For aporphine alkaloids, stability can be pH-dependent, with some being stable at physiological pH.[5][6]
-
Light: Many alkaloid compounds are sensitive to light (photosensitive). Exposure to UV or even ambient light can lead to photodegradation.[7]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways.
-
Oxidizing Agents: The presence of oxidizing agents in the solution or exposure to air (oxygen) can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can influence the stability of the compound. While soluble in organic solvents like DMSO, methanol, and ethanol, its stability in various aqueous buffers used for biological assays needs careful consideration.
Q3: How can I visually detect if my this compound solution has degraded?
While visual inspection is not a definitive method, signs of degradation can include:
-
A change in the color of the solution. For instance, some aporphine alkaloid solutions develop a blue-green discoloration upon degradation.[8]
-
The formation of a precipitate, indicating decreased solubility of the parent compound or the formation of insoluble degradation products.
-
A noticeable change in the pH of the solution.
Note: The absence of these visual cues does not guarantee the stability of the compound. Analytical methods are required for confirmation.
Q4: What are the recommended storage conditions for this compound powder and its stock solutions?
-
Powder: Store the solid compound at 2-8°C or for long-term storage at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. It is advisable to use freshly prepared solutions whenever possible.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the working solution. | 1. Verify Solution Preparation: Ensure the stock solution was prepared correctly and recently. Use a fresh aliquot for each experiment. 2. Assess Solution Stability: Perform a stability check of your working solution under the experimental conditions (pH, temperature, light exposure) using an appropriate analytical method like HPLC or UPLC-MS. 3. Control for Degradation: Prepare fresh working solutions immediately before use. Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain a consistent and appropriate pH. |
| Precipitate forms in the cell culture medium upon adding this compound. | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Interaction with Media Components: The compound may interact with components of the cell culture medium, leading to precipitation. 3. pH Shift: The addition of the compound solution (especially from a non-buffered stock) might alter the pH of the medium, causing precipitation. | 1. Check Solubility: Determine the maximum solubility of this compound in your specific cell culture medium. 2. Optimize Dilution: When preparing the working solution, add the stock solution to the medium dropwise while gently vortexing to ensure proper mixing and avoid localized high concentrations. 3. Use a Lower Concentration of Stock Solution: If using a highly concentrated stock, consider preparing a more dilute stock to minimize the volume of organic solvent added to the aqueous medium. 4. Pre-warm the Medium: Ensure the medium is at the appropriate temperature (e.g., 37°C) before adding the compound. |
| Loss of biological activity over the course of a long-term experiment. | Time-dependent degradation of the compound in the experimental solution. | 1. Replenish the Compound: For long-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared medium containing this compound at regular intervals. 2. Conduct a Time-Course Stability Study: Analyze the concentration of the compound in your experimental setup at different time points to determine its degradation rate. This will help in designing a proper replenishment schedule. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For a 10 mM stock solution, you will need 4.693 mg per 1 mL of DMSO.
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Experimental Buffer using HPLC
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid or ammonium acetate)[9][10]
-
Incubator or water bath set to the experimental temperature
-
Light-protected and clear vials
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration (e.g., 10 µM).
-
Divide the solution into two sets of vials: one set protected from light (amber vials or wrapped in foil) and another set in clear vials exposed to ambient light.
-
Place the vials in an incubator at the intended experimental temperature.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each set of vials.
-
The time 0 sample represents the initial concentration.
-
-
HPLC Analysis:
-
Inject the collected aliquots into the HPLC system.
-
Analyze the samples using a validated HPLC method for aporphine alkaloids. A typical method might involve a C18 column with a gradient elution of acetonitrile and an acidic aqueous buffer, with UV detection at a wavelength where this compound has maximum absorbance.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of the remaining compound against time for both the light-protected and light-exposed samples.
-
This data will provide an indication of the stability of the compound under your specific experimental conditions.
-
Visualizations
Signaling Pathways Modulated by (+)-Magnoflorine
Caption: Signaling pathways modulated by (+)-Magnoflorine.
Experimental Workflow for Assessing Compound Stability in a Cell-Based Assay
Caption: Workflow for stability assessment in cell-based assays.
Logical Relationship of Factors Affecting Degradation
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 4. adl.usm.my [adl.usm.my]
- 5. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC–MS/MS [agris.fao.org]
- 6. lnct.ac.in [lnct.ac.in]
- 7. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (+)-Magnoflorine Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of (+)-Magnoflorine Iodide.
Troubleshooting Guide: Question & Answer Format
Q1: My this compound peak is showing significant tailing. What are the most likely causes?
A1: Peak tailing for a quaternary ammonium compound like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the positively charged analyte and the stationary phase. The primary culprits are:
-
Interaction with Residual Silanol Groups: Silica-based C18 columns have residual silanol groups (Si-OH) on the surface. These groups can be deprotonated (SiO-) at mobile phase pH levels above ~3-4 and interact electrostatically with the permanently positive quaternary amine of this compound, leading to peak tailing.[1][2][3][4][5]
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can exacerbate silanol interactions.[6][7][8]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[9]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length, large internal diameter tubing, or loose fittings, can contribute to band broadening and peak tailing.[5][10]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and lead to distorted peak shapes.[11]
Q2: How can I minimize silanol interactions to improve my peak shape?
A2: Minimizing the interaction between this compound and residual silanol groups is crucial for achieving symmetrical peaks. Here are several strategies:
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., pH 2.5-3.0) will protonate the silanol groups, reducing their ability to interact with the positively charged analyte.[3][9][12]
-
Use of Mobile Phase Additives:
-
Competing Base: Add a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from the analyte.[2][12]
-
Ion-Pairing Agents: Introduce an ion-pairing reagent such as an alkyl sulfonate (e.g., sodium hexanesulfonate) to the mobile phase. This will form a neutral ion pair with this compound, which will have better retention and peak shape on a reversed-phase column.[13][14][15]
-
-
Column Selection:
-
End-Capped Columns: Use a column that is thoroughly end-capped. End-capping chemically derivatizes most of the residual silanol groups, making them less available for interaction.[1]
-
"Base-Deactivated" or "High Purity" Silica Columns: These columns are made from silica with lower metal content and have a less acidic surface, resulting in fewer and less reactive silanol groups.
-
Columns with Novel Stationary Phases: Consider columns with a stationary phase that has a built-in positive charge to repel the cationic analyte from the silica surface or hybrid silica materials that are more stable at higher pH.[2][16]
-
Q3: What is the optimal mobile phase pH for analyzing this compound?
A3: The optimal pH will depend on the chosen column and separation strategy.
-
Low pH (2.5 - 3.5): This is a common starting point. At this pH, silanol groups are protonated and less likely to cause tailing. A buffer such as phosphate or formate is recommended to maintain a stable pH.[12]
-
High pH (8 - 11): This approach can be effective if you are using a pH-stable column (e.g., a hybrid silica or polymer-based column). At high pH, the silanol groups are ionized, but the use of appropriate mobile phase additives can still yield good peak shape. For some basic compounds, analysis in their neutral form at high pH can dramatically improve peak shape.[8][16] However, as (+)-Magnoflorine is a quaternary amine, it will remain charged regardless of the pH.
Caution: Standard silica-based columns are not stable above pH 7.5-8 and will degrade rapidly at high pH.[6][17]
Q4: I've optimized my mobile phase, but I still see some tailing. What else can I check?
A4: If mobile phase optimization is insufficient, consider these instrumental and sample-related factors:
-
Check for Extra-Column Volume:
-
Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[5]
-
Check all fittings to ensure they are properly tightened and not contributing to dead volume.
-
-
Inspect the Column:
-
Sample Concentration and Solvent:
-
Try diluting your sample to rule out mass overload.[11]
-
Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Frequently Asked Questions (FAQs)
Q: What type of HPLC column is best for analyzing this compound?
A: A reversed-phase C18 column is commonly used. For best results, select a modern, high-purity, end-capped column. If peak tailing persists, consider a column specifically designed for the analysis of basic compounds, such as one with a polar-embedded phase or a modified surface chemistry. In some cases, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective alternative for retaining and separating highly polar, permanently charged compounds like quaternary amines.[14]
Q: Can I use a gradient elution for my analysis?
A: Yes, a gradient elution using an aqueous buffer and an organic modifier like acetonitrile or methanol is often suitable for separating this compound from other components in a sample.[18][19] A typical gradient might start with a high percentage of aqueous buffer and ramp up to a higher percentage of organic solvent.
Q: The use of ion-pairing reagents seems complex. Are there any downsides?
A: While effective, ion-pairing reagents have some drawbacks. They can be difficult to remove from the column, requiring long equilibration and flushing times.[13] They are also generally not compatible with mass spectrometry (MS) detection as they are non-volatile and can cause ion suppression.[14] If using LC-MS, it is preferable to use volatile mobile phase additives like formic acid or ammonium formate.
Data Presentation
Table 1: Hypothetical Influence of Mobile Phase Conditions on this compound Peak Shape
| Condition ID | Mobile Phase Composition | Expected Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) from Impurity |
| 1 | 70:30 Acetonitrile:Water (pH 6.5) | 3.5 | 2.1 | 1.2 |
| 2 | 70:30 Acetonitrile:20mM Phosphate Buffer (pH 3.0) | 4.2 | 1.3 | 1.8 |
| 3 | 70:30 Acetonitrile:20mM Phosphate Buffer with 10mM TEA (pH 3.0) | 4.5 | 1.1 | 2.1 |
| 4 | 70:30 Acetonitrile:20mM Ammonium Acetate (pH 9.0) on pH-stable column | 3.8 | 1.2 | 1.9 |
Note: This table is for illustrative purposes to demonstrate the expected trends based on chromatographic principles. Actual results will vary depending on the specific column, system, and analyte.
Experimental Protocols
Protocol 1: General HPLC Method for this compound with Minimized Peak Tailing
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm (based on literature for magnoflorine).[18][19]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Process the chromatograms to determine retention time, peak area, and peak asymmetry.
-
Protocol 2: Alternative Method Using a Mobile Phase Additive
If significant tailing is observed with Protocol 1, the following modification can be implemented:
-
Mobile Phase A Modification:
-
Prepare Mobile Phase A as described in Protocol 1.
-
Add triethylamine (TEA) to a final concentration of 10 mM.
-
Re-adjust the pH to 3.0 with phosphoric acid.
-
-
Procedure:
-
Thoroughly flush the HPLC system and column with the new mobile phase.
-
Equilibrate the column for an extended period (e.g., 1-2 hours) to ensure the TEA has fully coated the active sites on the stationary phase.
-
Proceed with the analysis as described in Protocol 1.
-
Visualizations
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. phenomenex.blog [phenomenex.blog]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. moravek.com [moravek.com]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. phenomenex.blog [phenomenex.blog]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 16. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
potential interferences in colorimetric assays with (+)-Magnoflorine Iodide
Welcome to the technical support center for researchers utilizing (+)-Magnoflorine Iodide in their experimental workflows. This resource provides essential guidance on potential interferences in common colorimetric assays and offers troubleshooting strategies to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound is a quaternary ammonium salt of the aporphine alkaloid (+)-Magnoflorine. Interference in colorimetric assays can arise from two main sources within this compound:
-
The Magnoflorine Moiety: As a phenolic alkaloid, magnoflorine possesses reducing properties that can interact with assay reagents, particularly in redox-based assays (e.g., MTT, DNS). This can lead to false-positive or false-negative results.
-
The Iodide Ion: Iodide (I⁻) is a known interfering agent in various biochemical assays. It can react with assay components, chelate metal ions, or act as a catalyst, leading to inaccurate measurements.
Q2: Which colorimetric assays are most likely to be affected by this compound?
Based on the chemical properties of this compound, the following assays are at a higher risk of interference:
-
MTT and other Tetrazolium Salt-Based Viability Assays: The reducing potential of the magnoflorine component can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, leading to an overestimation of cell viability (a false positive).[1][2][3][4]
-
Bradford Protein Assay: While direct interference is less predictable, the presence of a quaternary ammonium salt can potentially alter the pH of the assay solution or interact with the Coomassie dye, affecting its binding to proteins and leading to inaccurate protein quantification.[5][6][7]
-
DNS (3,5-Dinitrosalicylic Acid) Reducing Sugar Assay: The inherent reducing properties of magnoflorine can interfere with the reduction of DNS, leading to an overestimation of reducing sugars.[8][9]
Q3: How can I determine if this compound is interfering with my assay?
Running proper controls is crucial. The most effective method is to perform a "compound-only" control. This involves running the assay with this compound in the absence of the biological sample (e.g., cells, protein, or enzyme). If you observe a color change or a significant absorbance reading in this control, it indicates direct interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance in MTT Assay
Symptoms:
-
Higher than expected cell viability readings.
-
A strong color change in "compound-only" control wells.
Potential Cause: Direct reduction of the MTT reagent by (+)-Magnoflorine.[1][2]
Troubleshooting Workflow:
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.zageno.com [go.zageno.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: (+)-Magnoflorine Iodide Cancer Cell Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with (+)-Magnoflorine Iodide, particularly concerning cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows low sensitivity to this compound. What are the possible reasons?
A1: Reduced sensitivity to this compound can arise from several factors:
-
Intrinsic Resistance: The cell line may possess inherent characteristics that confer resistance to aporphine alkaloids.
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3][4][5]
-
Alterations in Target Pathways: The molecular targets of this compound might be mutated or bypassed through the activation of alternative signaling pathways.
-
Experimental Conditions: Suboptimal experimental setup, such as incorrect drug concentration, incubation time, or cell density, can lead to apparently low sensitivity.
Q2: How can I determine if my cells are developing resistance to this compound?
A2: You can assess resistance by:
-
Monitoring IC50 Values: A progressive increase in the half-maximal inhibitory concentration (IC50) value over time with continuous exposure to the compound indicates developing resistance.
-
Gene and Protein Expression Analysis: Use techniques like qPCR or Western blotting to check for the upregulation of resistance-associated genes and proteins, such as ABCB1 (encoding for P-gp).
-
Functional Assays: Employ efflux pump activity assays (e.g., using rhodamine 123) to determine if increased drug efflux is the cause of resistance.
Q3: What are the known signaling pathways associated with this compound's anti-cancer activity and potential resistance?
A3: Current research suggests that this compound's efficacy is linked to its ability to modulate several key signaling pathways. Resistance may develop through alterations in these same pathways.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit this critical survival pathway.[6][7][8][9][10] Upregulation of this pathway is a common mechanism of chemoresistance.[8][9][10][11][12]
-
p38 MAPK Pathway: Activation of this pathway by this compound can promote apoptosis and autophagy in cancer cells.[6]
-
NF-κB Pathway: Inhibition of this pathway by this compound may contribute to its anti-cancer effects.[13]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for this compound in a specific cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Intrinsic cell line resistance | Review literature for known resistance of the cell line to aporphine alkaloids. Consider using a different, more sensitive cell line for initial experiments. |
| Overexpression of efflux pumps (e.g., P-gp) | 1. Perform a co-treatment experiment with a known P-gp inhibitor (e.g., verapamil or cyclosporine A). A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of efflux pumps. 2. Quantify the expression of ABCB1 (P-gp) mRNA and protein levels using qPCR and Western blotting, respectively. |
| Suboptimal assay conditions | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Ensure accurate preparation and dilution of the this compound stock solution. |
Issue 2: Cells appear to recover and resume proliferation after initial growth inhibition by this compound.
| Possible Cause | Troubleshooting Steps |
| Activation of compensatory survival pathways | 1. Investigate the activation status of key survival pathways like PI3K/Akt and MAPK/ERK post-treatment using Western blotting for phosphorylated forms of key proteins (e.g., p-Akt, p-ERK). 2. Consider combination therapy with inhibitors of the identified activated survival pathways. |
| Metabolism of the compound | Assess the stability of this compound in your cell culture medium over the experimental duration using techniques like HPLC. |
| Selection of a resistant subpopulation | Perform single-cell cloning to isolate and characterize potentially resistant clones from the treated population. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Assay |
| TE671 | Rhabdomyosarcoma | 22.83 | 96 | MTT |
| T98G | Glioblastoma | Not specified | 96 | MTT |
| NCI-H1299 | Lung Cancer | 189.65 | 96 | MTT |
| MDA-MB-468 | Breast Cancer | 187.32 | 96 | MTT |
| A549 | Lung Cancer | 296.7 | 96 | MTT |
| MCF7 | Breast Cancer | 1960.8 | 96 | MTT |
| HeLa | Cervical Cancer | Not specified | 96 | MTT |
Data compiled from published studies.[14][15][16]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[13][17][18]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Cell Proliferation Measurement using BrdU Assay
This assay quantifies cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[6][7][19][20][21]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the medium and fix/denature the cells according to the kit manufacturer's instructions.
-
Wash the cells and incubate with an anti-BrdU primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24][25]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[26][27][28][29]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Overcoming resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting resistance.
Logical Relationship for Combination Therapy
Caption: Rationale for combination therapy.
References
- 1. Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uncaria alkaloids reverse ABCB1-mediated cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 8. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. doaj.org [doaj.org]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KG [thermofisher.com]
- 25. bosterbio.com [bosterbio.com]
- 26. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 27. igbmc.fr [igbmc.fr]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. vet.cornell.edu [vet.cornell.edu]
Validation & Comparative
A Comparative Efficacy Analysis of (+)-Magnoflorine Iodide and Berberine for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological activities of (+)-Magnoflorine Iodide and berberine, presenting comparative experimental data, detailed methodologies, and insights into their underlying signaling pathways.
This guide provides a comprehensive comparison of the efficacy of two prominent isoquinoline alkaloids, this compound and berberine. Both compounds, found in various medicinal plants, have garnered significant attention for their diverse pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their comparative performance in key therapeutic areas, supported by experimental data.
Comparative Efficacy: A Tabular Overview
The following tables summarize the quantitative data on the efficacy of this compound and berberine across different biological activities. It is important to note that direct comparative studies for all activities are limited; therefore, data from individual studies are presented and should be interpreted with consideration of the varying experimental conditions.
Cognitive Enhancement
| Compound | Assay | Model | Effective Dose | Outcome |
| This compound | Passive Avoidance Test | Mice | 20 mg/kg (i.p.) | Enhanced long-term memory acquisition.[1] |
| Berberine | Passive Avoidance Test | Mice | 5 mg/kg (i.p.) | Enhanced long-term memory acquisition.[1] |
Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 | |
| Staphylococcus aureus | >100 | |
| Streptococcus mutans | >100 | |
| Berberine | Escherichia coli | 100 |
| Pseudomonas aeruginosa | 100 | |
| Staphylococcus aureus | 25 | |
| Streptococcus mutans | 25 |
Note: Data for antibacterial activity is derived from a graphical representation in a study and represents the lowest concentration tested at which significant growth inhibition was observed.
Anticancer Activity
| Compound | Cell Line | Assay | IC50 |
| This compound | NCI-H1299 (Lung Cancer) | MTT Assay | > 2 mg/mL |
| MDA-MB-468 (Breast Cancer) | MTT Assay | > 2 mg/mL | |
| T98G (Glioblastoma) | MTT Assay | > 2 mg/mL | |
| TE671 (Rhabdomyosarcoma) | MTT Assay | > 2 mg/mL | |
| SGC7901 (Gastric Cancer) | MTT Assay | ~80 µM | |
| Berberine | MCF-7 (Breast Cancer) | MTT Assay | 25 µM (48h) |
| T47D (Breast Cancer) | MTT Assay | 25 µM (48h) | |
| HT29 (Colon Cancer) | MTT Assay | 52.37 µM |
Note: IC50 values are from different studies and experimental conditions may vary.
Anti-inflammatory Activity
| Compound | Assay | Model | IC50/Effective Concentration | Outcome |
| This compound | Lipid Accumulation Inhibition | 3T3-L1 adipocytes | 68.8 µM | Reduced lipid accumulation, indicating potential anti-inflammatory effects in obesity.[2] |
| Berberine | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 11.64 µM | Inhibited nitric oxide production.[3] |
| COX-2 Transcriptional Activity Inhibition | Colon cancer cells | > 0.3 µM | Inhibited COX-2 transcriptional activity.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Passive Avoidance Test for Cognitive Enhancement
Objective: To assess the effect of this compound and berberine on long-term memory acquisition in mice.
Protocol:
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: Each mouse is initially placed in the light compartment. After a brief habituation period, the guillotine door is opened. Once the mouse enters the dark compartment, the door is closed, and a mild electric shock (e.g., 0.3 mA for 2 seconds) is delivered to the paws.
-
Drug Administration: this compound (20 mg/kg), berberine (5 mg/kg), or a vehicle control is administered intraperitoneally (i.p.) at a specified time before the acquisition trial.
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum cut-off time, e.g., 300 seconds).
-
Data Analysis: A longer latency to enter the dark compartment in the retention trial is indicative of improved memory of the aversive stimulus. Statistical analysis is performed to compare the latencies between the treatment and control groups.[1]
Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity
Objective: To determine the lowest concentration of this compound and berberine that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Strains and Culture: The tested bacterial strains (e.g., E. coli, S. aureus) are cultured in an appropriate broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Preparation: Stock solutions of this compound and berberine are prepared and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT Assay for Anticancer Activity
Objective: To assess the cytotoxic effects of this compound and berberine on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, SGC7901) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or berberine and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
Objective: To evaluate the ability of this compound and berberine to inhibit the production of nitric oxide in stimulated macrophages.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Compound and Stimulant Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups with that of the LPS-stimulated control group. The IC50 value for NO inhibition is then determined.[3]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and berberine are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Berberine Signaling Pathways
Berberine has been shown to exert its anticancer and anti-inflammatory effects by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by berberine.
This compound Signaling Pathways
This compound demonstrates its therapeutic potential, particularly in anti-inflammatory and neuroprotective contexts, through the regulation of distinct signaling cascades.
Caption: Signaling pathways influenced by this compound.
Experimental Workflow Diagrams
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for key assays.
In Vivo Cognitive Enhancement Assessment Workflow
Caption: Workflow for the passive avoidance test.
In Vitro Anticancer Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This comparative guide highlights the distinct and overlapping pharmacological profiles of this compound and berberine. While berberine appears to exhibit broader and more potent antibacterial activity at the tested concentrations, this compound shows promise in cognitive enhancement, albeit at a higher dose than berberine in the cited study. In the realm of anticancer and anti-inflammatory effects, both compounds demonstrate significant activity through the modulation of key signaling pathways. However, the available data underscores the need for more direct, head-to-head comparative studies under standardized experimental conditions to definitively establish the superior efficacy of one compound over the other for specific therapeutic applications. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of these two important natural products.
References
- 1. The Evaluation of Pro-Cognitive and Antiamnestic Properties of Berberine and Magnoflorine Isolated from Barberry Species by Centrifugal Partition Chromatography (CPC), in Relation to QSAR Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by berberine of cyclooxygenase-2 transcriptional activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of (+)-Magnoflorine Iodide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the anti-cancer effects of (+)-Magnoflorine Iodide across various tumor types, offering a valuable resource for researchers, scientists, and drug development professionals. Through a synthesis of current experimental data, this document compares the efficacy of this compound and details the molecular pathways it influences.
Executive Summary
(+)-Magnoflorine, a quaternary aporphine alkaloid, has demonstrated significant anti-proliferative, pro-apoptotic, and cell cycle-disrupting activities in a range of cancer cell lines. This guide summarizes the key findings, presents comparative data against established chemotherapeutic agents, and provides detailed experimental protocols to aid in the validation and further exploration of this promising natural compound. The biological activity is attributed to the (+)-Magnoflorine cation, with the iodide serving as a common counter-ion in experimental preparations.
Comparative Anti-Proliferative Activity
(+)-Magnoflorine has been evaluated for its cytotoxic effects across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized below in comparison to standard chemotherapeutic drugs where data is available.
| Tumor Type | Cell Line | (+)-Magnoflorine IC50 | Comparator Drug | Comparator IC50 | Citation |
| Glioblastoma | T98G | 34.82 µg/mL | Cisplatin | 1.34 µg/mL | [1][2] |
| Rhabdomyosarcoma | TE671 | 22.83 µg/mL | Cisplatin | 0.41 µg/mL | [1][2] |
| Lung Cancer | NCI-H1299 | 33.31 µg/mL | Cisplatin | 1.15 µg/mL | [1][2] |
| Breast Cancer | MDA-MB-468 | > 100 µg/mL | Cisplatin | 0.73 µg/mL | [1][2][3] |
| Breast Cancer | MCF-7 | 57.35 ± 19.33 µg/mL | - | - | [3] |
| Hepatocellular Carcinoma | HepG2 | 0.4 mg/mL | Doxorubicin | 0.27 mg/mL | [1][4] |
| Gastric Cancer | ACC-201 | 15.75 µg/mL | Docetaxel | 0.0028 µg/mL | [5] |
| Gastric Cancer | AGS | 17.19 µg/mL | Docetaxel | 0.0026 µg/mL | [5] |
| Gastric Cancer (Metastatic) | MKN-74 | 34.82 µg/mL | Docetaxel | 0.0049 µg/mL | [5] |
| Gastric Cancer (Metastatic) | NCI-N87 | 33.31 µg/mL | Docetaxel | 0.0090 µg/mL | [5] |
Note: Direct comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions.
Mechanisms of Anti-Cancer Action
(+)-Magnoflorine exerts its anti-tumor effects through several key mechanisms:
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells. Studies have shown that it can increase the expression of pro-apoptotic proteins like cleaved caspase-3 and caspase-9 while downregulating anti-apoptotic proteins such as Bcl-2.[6]
-
Cell Cycle Arrest: (+)-Magnoflorine can halt the progression of the cell cycle, primarily at the S and G2/M phases, thereby inhibiting cancer cell division and proliferation.[7]
-
Modulation of Signaling Pathways: The compound has been shown to inhibit the pro-survival PI3K/AKT/mTOR pathway and activate stress-related pathways like JNK and p38 MAPK, which can lead to apoptosis and autophagy.[6]
-
Induction of Autophagy: In some contexts, (+)-Magnoflorine can induce autophagy, a cellular self-degradation process that can contribute to cell death in cancer.[6]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental process for evaluating this compound, the following diagrams are provided.
Caption: A typical experimental workflow for assessing the anti-cancer effects of this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Detailed Experimental Protocols
The following are standardized protocols for key assays used to evaluate the anti-cancer effects of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or control medium.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion
This compound exhibits a broad spectrum of anti-cancer activities against various tumor types in vitro. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. While its potency may be lower than some established chemotherapeutics in certain cell lines, its potential for synergistic effects in combination therapies warrants further exploration. This guide provides a foundational resource for researchers aiming to validate and expand upon these promising findings.
References
- 1. Synergistic or Additive Pharmacological Interactions between Magnoflorine and Cisplatin in Human Cancer Cells of Different Histological Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. latamjpharm.org [latamjpharm.org]
- 4. mdpi.com [mdpi.com]
- 5. Heterogeneous Cellular Response of Primary and Metastatic Human Gastric Adenocarcinoma Cell Lines to Magnoflorine and Its Additive Interaction with Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpccr.eu [jpccr.eu]
- 7. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Magnoflorine Iodide and Other Aporphine Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (+)-Magnoflorine Iodide and other selected aporphine alkaloids. The information is supported by experimental data to aid in the evaluation of their therapeutic potential.
(+)-Magnoflorine, a quaternary aporphine alkaloid, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] This guide presents a comparative study of this compound with other notable aporphine alkaloids such as Boldine, Glaucine, and Liriodenine, summarizing their performance in key biological assays and elucidating their mechanisms of action through signaling pathway diagrams.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and vasorelaxant activities of (+)-Magnoflorine and other aporphine alkaloids.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
| Alkaloid | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| (+)-Magnoflorine | >100[3] | 0.89[3] | - | - |
| Boldine | - | - | - | 3-10[4] |
| Liriodenine | - | - | - | 26[5] |
| Norushinsunine | 8.8[6] | - | 7.4[6] | - |
| Reticuline | 19.8[6] | - | 13.0[6] | - |
Note: "-" indicates data not available in the cited sources under comparable conditions.
Table 2: Comparative Anti-inflammatory Activity
| Alkaloid | Assay | IC₅₀ (µM) | Key Mechanistic Target(s) |
| (+)-Magnoflorine | Nitric Oxide (NO) Production Inhibition (LPS-induced RAW 264.7 cells) | ~20-50 (estimated) | Inhibition of NF-κB and MAPK signaling[6] |
| Boldine | Prostaglandin Biosynthesis Inhibition | ~75 (53% inhibition)[7] | Inhibition of JAK2/STAT3 and NF-κB signaling[8][9] |
| Glaucine | PDE4 Inhibition (human bronchial tissue) | Kᵢ = 3.4 | PDE4 inhibitor, Calcium channel blocker[10] |
| Oxocrebanine | Nitric Oxide (NO) Production Inhibition (LPS-induced RAW 264.7 cells) | Potent inhibition | - |
Note: Direct comparative IC₅₀ values for NO inhibition under the same experimental conditions were not available for all compounds. The data presented is from various studies and should be interpreted with caution.
Table 3: Comparative Vasorelaxant Effect on Rat Aorta
| Alkaloid | Pre-contraction Agent | Relaxant Effect |
| (+)-Magnoflorine | KCl and Noradrenaline | Little effect[11] |
| Corytuberine | KCl and Noradrenaline | Little effect[11] |
| Isothebaine | KCl and Noradrenaline | Potent relaxant[11] |
| Isocorydine | KCl and Noradrenaline | Potent relaxant[11] |
Signaling Pathways
The biological activities of aporphine alkaloids are often attributed to their modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the known pathways affected by (+)-Magnoflorine, Boldine, and Liriodenine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the aporphine alkaloids. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.[12][13][14]
Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory mediator nitric oxide.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the aporphine alkaloids for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The IC₅₀ value is the concentration of the compound that inhibits NO production by 50%.[9][15]
Vasorelaxant Activity on Isolated Rat Aortic Rings
This ex vivo method evaluates the ability of compounds to relax pre-contracted blood vessels.
Protocol:
-
Aorta Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Clean the aorta of adhering connective and adipose tissues and cut it into 3-5 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or potassium chloride (60 mM).
-
Treatment: Once a stable contraction is achieved, cumulatively add increasing concentrations of the aporphine alkaloids to the organ bath.
-
Data Analysis: Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. The EC₅₀ value, the concentration of the compound that produces 50% of the maximal relaxation, can be calculated.[2][5][7]
References
- 1. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro inhibitory activities of Lauraceae aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toll-like receptor-mediated anti-inflammatory action of glaucine and oxoglaucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
reproducibility of in vitro findings on (+)-Magnoflorine Iodide's mechanism of action
An Objective Analysis of (+)-Magnoflorine Iodide's Performance Against Established Therapeutic Agents in Cancer and Inflammation Models
For researchers and drug development professionals exploring novel therapeutic compounds, this compound, an aporphine alkaloid, has demonstrated noteworthy potential in preclinical in vitro studies. This guide provides a comparative analysis of its mechanism of action against established drugs—doxorubicin and cisplatin in the context of cancer, and methotrexate in inflammation. The data presented herein is collated from various in vitro studies to offer a reproducible and objective overview of its performance.
Anti-Cancer Activity: A Comparative Look at Cytotoxicity
This compound has been investigated for its anti-proliferative effects across various cancer cell lines. When compared to conventional chemotherapeutic agents, its efficacy varies depending on the cell type and dosage.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Standard Chemotherapeutics
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | ~150 µg/mL | 96 | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | ~100 µg/mL | 96 | [1] | |
| T98G | Glioblastoma | ~50 µg/mL | 96 | [1] | |
| TE671 | Rhabdomyosarcoma | ~50 µg/mL | 96 | [1] | |
| Doxorubicin | AMJ13 | Breast Cancer | 223.6 µg/mL | 72 | |
| Cisplatin | MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | 96 | |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not specified | 96 | ||
| T98G | Glioblastoma | Not specified | 96 | ||
| TE671 | Rhabdomyosarcoma | Not specified | 96 |
Note: IC50 values for this compound were graphically estimated from published data. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Studies have shown that this compound exhibits anti-proliferative effects, although its potency as a standalone agent is generally lower than that of doxorubicin and cisplatin. However, a significant area of interest is its synergistic or additive effects when used in combination with these standard drugs.[2][3] This suggests a potential role for this compound in combination therapies to enhance efficacy or reduce the required dosage of more toxic chemotherapeutic agents.
Anti-Inflammatory Effects: Benchmarked Against Methotrexate
In the context of inflammation, particularly relevant to rheumatoid arthritis (RA), this compound has been evaluated for its ability to modulate inflammatory responses in macrophages.
Table 2: Comparative Anti-Inflammatory Effects on RAW264.7 Macrophages
| Treatment | Parameter | Effect | Citation |
| This compound | Pro-inflammatory Cytokine Expression (TNF-α, IL-6, IL-1β) | Dose-dependent reduction | [4] |
| NF-κB Activation | Inhibition | [4] | |
| MAPK Pathway Activation | Inhibition | [5] | |
| Methotrexate | Pro-inflammatory Cytokine Expression | Reduction | [6] |
| Proliferation of Immune Cells | Inhibition | [6] |
Note: This table provides a qualitative comparison based on reported mechanisms. Direct quantitative comparisons of potency from the same study are limited.
Signaling Pathways and Mechanism of Action
In vitro studies have elucidated that this compound exerts its biological effects through the modulation of key signaling pathways.
Anti-Cancer Signaling Pathways
In cancer cells, this compound has been shown to impact the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and apoptosis.[3][7][8] Its intervention in these pathways leads to the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).[3][8]
Caption: Anti-cancer mechanism of this compound.
Anti-Inflammatory Signaling Pathway
In inflammatory models, this compound has been reported to suppress the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory mediators.[4]
Caption: Anti-inflammatory mechanism of this compound.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Experimental Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, doxorubicin, or cisplatin.
-
Incubation: The plates are incubated for a specified period, typically 72 or 96 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Experimental Workflow:
Caption: General workflow for Western blot analysis.
Detailed Steps:
-
Cell Lysis: Cells treated with the compounds are washed and then lysed using a suitable lysis buffer to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., p-Akt, NF-κB). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence). The intensity of the bands is then quantified to determine the relative protein expression levels.
Conclusion and Future Directions
The in vitro evidence suggests that this compound is a promising natural compound with multifaceted biological activities. While its standalone cytotoxicity against cancer cells may be less potent than some conventional chemotherapeutics, its ability to modulate key signaling pathways and potentially synergize with existing drugs warrants further investigation. Similarly, its anti-inflammatory properties, mediated through the inhibition of crucial inflammatory pathways, position it as a candidate for further development in the treatment of inflammatory diseases.
For reproducible and comparable results, it is imperative that future studies adhere to standardized and detailed experimental protocols. Direct, head-to-head comparative studies with established drugs within the same experimental setup are crucial to accurately determine the relative efficacy and potential of this compound as a therapeutic agent. Further research should also focus on elucidating the precise molecular targets and downstream effectors of its action within the identified signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro effects of methotrexate on peripheral blood mononuclear cells. Modulation by methyl donors and spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qascf.com [qascf.com]
Comparative Analysis of Extraction Methods for (+)-Magnoflorine Iodide: A Guide to Yield and Purity
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of different methods for extracting (+)-Magnoflorine Iodide, a quaternary aporphine alkaloid with various potential therapeutic properties. The comparison focuses on yield and purity, supported by experimental data from scientific literature.
Performance Comparison of Extraction Methods
The selection of an extraction method significantly impacts the final yield and purity of this compound. Below is a summary of quantitative data for three common extraction techniques: Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
| Extraction Method | Plant Source (Part) | Solvent | Key Parameters | Yield of Magnoflorine | Purity |
| Maceration | Epimedium alpinum (Underground parts) | Methanol | Ambient temperature, repeated extraction | 1-2% of plant material; 9.2-11.8% of methanolic extract[1][2] | High (Determined by HPLC)[1][2] |
| Ultrasound-Assisted Extraction (UAE) | Tinospora cordifolia (Stem) | Ethanol (70%) | Amplitude: 60%, Time: 45 minutes | Not explicitly stated for magnoflorine, but optimized for total alkaloids[3] | High (Determined by HPLC) |
| Microwave-Assisted Extraction (MAE) | Rhizoma Coptidis | Ethanol (50%) | Power: 180W, Time: 5 minutes | Optimized for total alkaloids, including magnoflorine[4] | High (Determined by HPLC)[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the experimental protocols for the compared extraction methods.
Maceration Protocol
This conventional method involves soaking the plant material in a solvent to dissolve the target compounds.
Procedure:
-
Preparation of Plant Material: The underground parts of Epimedium alpinum are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is macerated with methanol at a specified solid-to-solvent ratio (e.g., 1:10 w/v) at room temperature for a defined period (e.g., 24 hours), with occasional shaking.
-
Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.
-
Purification: The crude extract is then subjected to further purification steps, such as column chromatography, to isolate this compound.
-
Quantification and Purity Analysis: The yield of magnoflorine is determined using High-Performance Liquid Chromatography (HPLC) by comparing the peak area with a reference standard.[1][2] The purity is also assessed by the HPLC profile.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency and shorter extraction times.[5]
Procedure:
-
Preparation of Plant Material: Dried stems of Tinospora cordifolia are pulverized to a consistent particle size.
-
Extraction: The powdered material is suspended in 70% ethanol in an extraction vessel. The vessel is then placed in an ultrasonic bath or subjected to a sonication probe.
-
Optimization of Parameters: Key parameters such as ultrasonic frequency, power, temperature, and extraction time are optimized. For instance, an amplitude of 60% for 45 minutes has been reported as optimal for extracting alkaloids from Tinospora crispa, a related species.[3]
-
Post-Extraction Processing: The extract is filtered and concentrated using a rotary evaporator.
-
Purification and Analysis: The resulting crude extract undergoes purification, and the magnoflorine content and purity are determined by HPLC.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, causing cell rupture and accelerating the extraction process.[4]
Procedure:
-
Preparation of Plant Material: Rhizoma Coptidis is dried and ground into a powder.
-
Extraction: The plant powder is mixed with 50% ethanol in a microwave-transparent vessel.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation in a specialized extraction system. Optimal conditions for alkaloids from Rhizoma Coptidis have been identified as a microwave power of 180W for an irradiation time of 5 minutes.[4]
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered.
-
Concentration and Analysis: The solvent is removed under vacuum to yield the crude extract. Subsequent purification and HPLC analysis are performed to quantify the yield and purity of this compound.
Visualizing the Workflow
The general process for the extraction and purification of this compound can be visualized as a sequential workflow.
Caption: General workflow for the extraction and analysis of this compound.
References
A Comparative Guide to Establishing a Standardized Reference for (+)-Magnoflorine Iodide in Research
For Researchers, Scientists, and Drug Development Professionals
(+)-Magnoflorine, a quaternary aporphine alkaloid isolated from various medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1][2] Its potential therapeutic applications span anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective effects.[1][3][4] To ensure the reproducibility and accuracy of preclinical and clinical research, the establishment of a highly characterized, standardized reference for (+)-Magnoflorine Iodide is paramount. This guide provides a comparative overview of analytical methodologies, outlines the essential parameters for standardization, and presents key biological pathways influenced by this compound.
Comparative Analysis of Analytical Methods for Quantification
The accurate quantification of (+)-Magnoflorine is fundamental to its standardization. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques.[5][6] The choice of method often depends on the required sensitivity, speed, and specificity.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation based on partitioning between a stationary and mobile phase under high pressure. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Separates compounds by chromatography, then identifies and quantifies them based on their mass-to-charge ratio. |
| Typical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7] | C18 (e.g., 2.1 mm x 100 mm, 1.7 µm)[8] | C18 or similar reversed-phase columns[5] |
| Detection | UV (220-320 nm)[6][7], PDA, Evaporative Light Scattering (ELS)[6] | PDA, ELS[6] | Mass Spectrometer (e.g., ESI-QTOF)[9] |
| Run Time | ~35 minutes[6] | ~8 minutes[6] | Variable, but generally fast, coupled with UPLC. |
| Detection Limit | ~1 µg/mL[6] | < 1 µg/mL | ng/mL to pg/mL range[8] |
| Primary Use | Routine quality control, purity assessment, and quantification.[7][10] | High-throughput analysis, complex mixture separation.[6] | Definitive identification, quantification in complex biological matrices, pharmacokinetic studies.[5][8] |
| Advantages | Widely available, robust, cost-effective. | Faster analysis, better resolution, lower solvent consumption. | Highest sensitivity and specificity, structural confirmation. |
| Disadvantages | Longer run times, lower resolution than UPLC. | Higher initial instrument cost. | Highest instrument cost, requires specialized expertise. |
Establishing the this compound Reference Standard
A reference standard is a highly purified and well-characterized material suitable for verifying the identity, purity, quality, and potency of a substance.[11] The establishment of a this compound reference standard requires rigorous analytical testing to confirm its structure and purity, adhering to guidelines for natural product standards.[12][13]
Key Quality Control Parameters and Methods
| Parameter | Analytical Method | Purpose | Acceptance Criteria (Typical) |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), IR Spectroscopy | Unambiguously confirms the chemical structure.[11] | Spectral data must be consistent with the proposed structure of this compound. |
| Purity Assessment | HPLC/UPLC (with a universal detector like CAD or ELSD if UV response is not uniform for all impurities) | Quantifies the main component and detects impurities.[11] | Purity ≥ 99.5% for use in assays.[13] |
| Residual Solvents | Headspace Gas Chromatography (HSGC-FID) | Measures the amount of solvents remaining from the synthesis or purification process.[11] | Must comply with ICH Q3C limits. |
| Water Content | Karl Fischer Titration or Thermogravimetric Analysis (TGA) | Quantifies the amount of water in the material.[11] | Typically ≤ 1.0%. |
| Inorganic Impurities | Residue on Ignition / Sulfated Ash | Measures the amount of non-combustible inorganic impurities.[11] | Typically ≤ 0.1%. |
| Elemental Impurities | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Detects and quantifies trace metal impurities.[11] | Must comply with ICH Q3D limits. |
| Optical Rotation | Polarimetry | Confirms the specific stereoisomer, in this case, the (+)-enantiomer.[5] | Must match the known value for (+)-Magnoflorine. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol outlines a general method for determining the purity of a this compound candidate reference standard.
-
Instrumentation : An HPLC system equipped with a photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution using methanol and 0.1% phosphoric acid in water.
-
Preparation of Standard : Accurately weigh and dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Chromatographic Conditions :
-
Procedure :
-
Inject the prepared solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the main peak using the area percent method.
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Visualization of Workflows and Biological Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for Reference Standard Establishment.
(+)-Magnoflorine has been shown to modulate several key signaling pathways implicated in cancer and inflammation.[3][14][15] Understanding these mechanisms is crucial for drug development.
Caption: PI3K/AKT/mTOR Pathway Inhibition.
The anti-inflammatory effects of (+)-Magnoflorine are partly attributed to its ability to inhibit the NF-κB signaling pathway.[14]
Caption: NF-κB Pathway Inhibition.
References
- 1. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpccr.eu [jpccr.eu]
- 4. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. doaj.org [doaj.org]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Magnoflorine - Wikipedia [en.wikipedia.org]
- 15. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts [mdpi.com]
The Synergistic Potential of (+)-Magnoflorine Iodide in Combination with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
(+)-Magnoflorine Iodide, a quaternary aporphine alkaloid found in various medicinal plants, has garnered significant interest for its potential anticancer properties. This guide provides an objective comparison of the synergistic effects of this compound when combined with standard chemotherapy drugs, supported by experimental data. The focus is on its interactions with cisplatin and doxorubicin, two widely used chemotherapeutic agents.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with chemotherapy has been evaluated in several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the enhanced cytotoxic effects of the combination therapies.
Table 1: Synergistic and Additive Effects of this compound and Cisplatin
The interaction between this compound (MGN) and cisplatin (CDDP) was assessed in various cancer cell lines after 96 hours of treatment. Isobolographic analysis revealed synergistic or additive interactions.[1]
| Cell Line | Cancer Type | IC50 MGN (µg/mL) | IC50 CDDP (µg/mL) | IC50 MGN + CDDP (µg/mL) | Type of Interaction |
| TE671 | Rhabdomyosarcoma | 22.83 ± 1.21 | 5.21 ± 0.45 | 13.80 ± 2.50 | Additive |
| T98G | Glioblastoma | 104.30 ± 14.20 | 6.78 ± 0.98 | 16.47 ± 4.84 | Additive with tendency to synergy |
| NCI-H1299 | Lung Carcinoma | 189.65 ± 22.14 | 1.89 ± 0.22 | 1.57 ± 0.21 | Synergistic |
| MDA-MB-468 | Breast Adenocarcinoma | 187.32 ± 19.89 | 3.98 ± 0.54 | 11.87 ± 2.01 | Additive |
Data sourced from Okon et al., 2020.
Table 2: Synergistic Effects of this compound and Doxorubicin in Breast Cancer
Studies have shown that this compound (Mag) enhances the sensitivity of breast cancer cells to doxorubicin (DOX). The combination treatment promotes apoptosis and autophagy, leading to a synergistic anti-proliferative effect. While specific combination IC50 values from a single study are not detailed here, the synergistic nature of the interaction has been established.
| Cell Line | Cancer Type | IC50 Mag (µM) | IC50 DOX (µM) | Reported Interaction |
| MCF-7 | Breast Adenocarcinoma | ~20-80 | ~0.9-1.5 | Synergistic |
| MDA-MB-231 | Breast Adenocarcinoma | ~20-80 | ~1.3-2.1 | Synergistic |
IC50 values for individual agents are approximated from multiple sources. The synergistic interaction is reported by Wei et al., 2019.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of this compound and chemotherapy drugs.
Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effects of the drug combinations on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapy drug (cisplatin or doxorubicin), and their combination for 48-96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the drug combinations for 48 hours. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the effect of the drug combination on the cell cycle progression.
-
Cell Treatment and Fixation: After drug treatment, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental and Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways modulated by the combination therapies.
Caption: Experimental workflow for evaluating synergistic effects.
Caption: Magnoflorine + Doxorubicin signaling pathway modulation.
Caption: Magnoflorine's effect on cisplatin sensitivity pathway.
Conclusion
The experimental data strongly suggest that this compound exhibits synergistic or additive effects when combined with standard chemotherapy drugs like cisplatin and doxorubicin in various cancer cell lines. These combinations lead to enhanced cancer cell death and inhibition of proliferation. The modulation of key signaling pathways, such as the PI3K/AKT/mTOR and p38 MAPK pathways, appears to be a crucial mechanism underlying these synergistic interactions. These findings highlight the potential of this compound as an adjuvant therapeutic agent in cancer treatment, which could potentially allow for lower, less toxic doses of conventional chemotherapy drugs. Further in-vivo studies and clinical trials are warranted to fully explore the therapeutic benefits of these combination therapies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
